1-Isopropylhydrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
propan-2-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2/c1-3(2)5-4/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAQRHMKLVGSCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16726-41-3 (mono-hydrochloride), 68143-29-3 (sulfate), 72824-97-6 (sulfate (2:1)), 73941-11-4 (unspecified hydrochloride) | |
| Record name | 1-Isopropylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002257525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50177094 | |
| Record name | 1-Isopropylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2257-52-5 | |
| Record name | 1-Isopropylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002257525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Isopropylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2257-52-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2Q1ED74SJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis of 1-Isopropylhydrazine from Isopropanol and Hydrazine
This technical guide provides a comprehensive overview of the synthesis of 1-isopropylhydrazine from isopropanol and hydrazine, intended for researchers, scientists, and professionals in drug development. The document details two primary synthetic methodologies, presenting quantitative data in structured tables, in-depth experimental protocols, and process diagrams to illustrate the reaction pathways and workflows.
Introduction
This compound is a valuable intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its synthesis from readily available starting materials like isopropanol and hydrazine is of significant interest. This guide explores two effective methods for this conversion: a two-step process involving the formation of hydrazine hydrochloride and a direct one-step catalytic alkylation.
Synthetic Methodologies
Two-Step Synthesis via Hydrazine Hydrochloride
This method proceeds in two main stages: the formation of hydrazine hydrochloride, which then acts as a reactant with isopropanol to form this compound hydrochloride. A final neutralization step yields the desired product. This approach is reported to achieve a high yield of approximately 95.7%.[2]
2.1.1. Quantitative Data
| Parameter | Value | Reference |
| Reagents | ||
| Hydrazine Hydrate (80%) | 470 g | [2][3] |
| Hydrochloric Acid (30%) | 912 g | [2][3] |
| Isopropanol (96%) | 1725 g | [2][3] |
| Reaction Conditions | ||
| Salt Formation Temperature | 30 °C | [2][3] |
| Salt Formation pH | 6.5 - 7.0 | [2][3] |
| Dehydration Temperature | 80 °C | [2][3] |
| Dehydration Vacuum | 0.1 MPa | [2][3] |
| Alkylation Temperature | 115 °C | [2][3] |
| Alkylation Pressure | 0.6 MPa | [2][3] |
| Alkylation Time | 2.5 hours | [2][3] |
| Yield | ||
| Final Product Yield | 95.7% | [2] |
2.1.2. Experimental Protocol
Step 1: Preparation of Hydrazine Hydrochloride
-
In a salt-forming kettle, add 470 g of 80% hydrazine hydrate.
-
With stirring, control the temperature at 30 °C and slowly add 912 g of 30% hydrochloric acid dropwise until the pH reaches 6.5-7.0.[2][3]
-
After the reaction is complete, heat the mixture to 80 °C and perform dehydration under a vacuum of 0.1 MPa to obtain hydrazine hydrochloride.[2][3]
Step 2: Synthesis of this compound Hydrochloride
-
Transfer the prepared hydrazine hydrochloride to a reactor.
-
Seal the reactor and heat to 115 °C. The reaction pressure should be controlled at 0.6 MPa for 2.5 hours.[2][3]
-
After the reaction, cool the mixture to 55 °C and distill off the excess isopropanol to obtain a solution of isopropylhydrazine hydrochloride.[2]
Step 3: Liberation and Purification of this compound
-
Transfer the isopropylhydrazine hydrochloride solution to a separate kettle.
-
Add 562 g of 80% hydrazine hydrate to neutralize the hydrochloride and free the isopropylhydrazine.[2]
-
The resulting mixture is subjected to vacuum distillation to separate the crude this compound.[2]
-
The crude product is washed with pure water and separated to yield the final this compound product.[2]
One-Step Catalytic Synthesis
This method involves the direct alkylation of hydrazine hydrate with isopropanol in the presence of a catalyst, "calgon".[4] This approach simplifies the process into a single synthetic step.
2.2.1. Quantitative Data
| Parameter | Value | Reference |
| Reagents | ||
| Isopropanol (96%) | 450 g | [4] |
| Hydrazine Hydrate (>95%) | 260.4 g | [4] |
| Calgon (Catalyst) | 38 g | [4] |
| Molar Ratio (Isopropanol:Hydrazine Hydrate) | 1.5-2 : 1 | [4] |
| Reaction Conditions | ||
| Initial Heating Temperature | 80 °C | [4] |
| Alkylation Temperature | 110-130 °C | [4] |
| Reaction Time | 5-7 hours | [4] |
| Purification | ||
| Distillation Collection Temperature | 106-108 °C | [4] |
2.2.2. Experimental Protocol
-
Under an inert gas atmosphere, charge a reaction kettle with 450 g of 96% isopropanol, 260.4 g of hydrazine hydrate, and 38 g of calgon.[4]
-
Begin stirring and heat the mixture to 80 °C, then seal the reactor.[4]
-
Continue heating to 120 °C and maintain this temperature for 7 hours to facilitate the alkylation reaction.[4]
-
After the reaction is complete, cool the kettle to 80 °C.[4]
-
Separate the upper organic phase and transfer it to a distillation apparatus.[4]
-
Perform rectification and collect the fraction at 106-108 °C to obtain the final this compound product.[4]
Process Visualizations
The following diagrams illustrate the reaction pathways and experimental workflows described.
Caption: Reaction pathway for the two-step synthesis of this compound.
Caption: Reaction pathway for the one-step catalytic synthesis.
Caption: Experimental workflow for the two-step synthesis method.
Safety Considerations
Hydrazine and its derivatives are highly toxic and reactive substances.[5] All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. The reactions described involve elevated temperatures and pressures, requiring the use of appropriate reaction vessels and safety precautions.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN105017064A - Synthetic method for isopropyl hydrazine - Google Patents [patents.google.com]
- 4. CN108191697A - A kind of method of synthetic isopropyl hydrazine - Google Patents [patents.google.com]
- 5. quora.com [quora.com]
Propan-2-ylhydrazine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of propan-2-ylhydrazine, also known as isopropylhydrazine. It covers its fundamental chemical properties, detailed experimental protocols for its synthesis, and a key reaction mechanism. This document is intended to serve as a valuable resource for professionals in research and drug development.
Core Chemical Data
Propan-2-ylhydrazine is available as a free base and as a hydrochloride salt. The essential quantitative data for both forms are summarized below for easy reference and comparison.
| Property | Propan-2-ylhydrazine (Isopropylhydrazine) | Propan-2-ylhydrazine Hydrochloride |
| CAS Number | 2257-52-5 | 16726-41-3 |
| Molecular Formula | C₃H₁₀N₂ | C₃H₁₁ClN₂ |
| Molecular Weight | 74.13 g/mol | 110.59 g/mol |
Experimental Protocols
Synthesis of Propan-2-ylhydrazine
A common method for the synthesis of propan-2-ylhydrazine involves the reaction of isopropyl alcohol with hydrazine hydrate in the presence of a catalyst. The following protocol is based on established patent literature.[1][2][3][4]
Materials:
-
Isopropyl alcohol
-
Hydrazine hydrate (80% solution)
-
Hydrochloric acid (30% solution)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Formation of Hydrazine Hydrochloride (Catalyst):
-
In a reaction vessel under an inert gas atmosphere, place 470g of 80% hydrazine hydrate.
-
While stirring and maintaining the temperature at 30°C, slowly add 912g of 30% hydrochloric acid.
-
Adjust the pH of the solution to between 6.5 and 7.0.
-
After the reaction is complete, heat the mixture to 80°C and apply a vacuum (0.1 MPa) to dehydrate the mixture and obtain hydrazine hydrochloride.[1]
-
-
Alkylation Reaction:
-
Transfer the prepared hydrazine hydrochloride catalyst to a suitable reactor.
-
Add 1725g of 96% isopropyl alcohol to the reactor.
-
Seal the reactor and heat the mixture to 115°C. The reaction pressure should be maintained at 0.6 MPa.
-
Allow the reaction to proceed for 2.5 hours.[1]
-
-
Isolation and Purification:
-
After the reaction, cool the mixture to 55°C.
-
Transfer the mixture to a distillation apparatus and remove the excess isopropanol by distillation. This will yield a solution of isopropylhydrazine hydrochloride.
-
To obtain the free base, transfer the isopropylhydrazine hydrochloride solution to a separate vessel and add 562g of 80% hydrazine hydrate to neutralize the hydrochloride.
-
The resulting mixture is then subjected to vacuum distillation to isolate the crude propan-2-ylhydrazine.
-
The crude product is further purified by liquid-liquid separation from the aqueous phase, followed by washing with pure water to yield the final propan-2-ylhydrazine product.[1]
-
Key Reaction: The Wolff-Kishner Reduction
Propan-2-ylhydrazine, like other hydrazine derivatives, is a key reagent in the Wolff-Kishner reduction. This reaction is a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes under basic conditions.
The overall transformation involves two main stages: the formation of a hydrazone followed by its reduction.
Reaction Workflow and Mechanism
The following diagram illustrates the logical workflow of the Wolff-Kishner reduction using propan-2-ylhydrazine and a generic ketone (R₂C=O).
Caption: Workflow of the Wolff-Kishner reduction.
References
- 1. 1-ISOPROPYLHYDRAZINE synthesis - chemicalbook [chemicalbook.com]
- 2. CN108191697A - A kind of method of synthetic isopropyl hydrazine - Google Patents [patents.google.com]
- 3. CN105017064B - A kind of synthetic method of isopropyl hydrazine - Google Patents [patents.google.com]
- 4. CN105017064A - Synthetic method for isopropyl hydrazine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility and Stability of 1-Isopropylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1-isopropylhydrazine hydrochloride. The information herein is intended to support research, development, and handling of this compound by providing key data and standardized experimental protocols.
Core Properties of this compound Hydrochloride
This compound hydrochloride is a white to almost white crystalline powder. It is known to be soluble in water and is recognized as an air-sensitive and hygroscopic compound, necessitating specific storage and handling conditions to maintain its integrity.
Solubility Profile
Table 1: Solubility of this compound Hydrochloride
| Solvent | Qualitative Solubility | Quantitative Solubility (at 25°C) |
| Water | Soluble[1][2][3] | Data not available |
| Ethanol | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available |
Stability Profile
This compound hydrochloride requires careful storage to prevent degradation. It is sensitive to both air and moisture. For optimal stability, it should be stored under an inert gas, such as nitrogen or argon, at temperatures between 2-8°C.[2][3]
Table 2: Stability and Storage of this compound Hydrochloride
| Parameter | Recommendation/Data |
| Storage Temperature | 2-8°C[2][3] |
| Atmosphere | Store under inert gas (Nitrogen or Argon)[2][3] |
| Sensitivity | Air and moisture sensitive (Hygroscopic) |
| Hazardous Decomposition Products | Oxides of carbon and nitrogen, Hydrogen chloride |
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. While specific degradation kinetics for this compound hydrochloride are not publicly available, the following table summarizes the expected degradation behavior under various stress conditions based on general principles for hydrazine derivatives.
Table 3: Predicted Degradation Profile from Forced Degradation Studies
| Stress Condition | Expected Degradation Pathway | Potential Degradants |
| Acidic Hydrolysis | Potential for hydrolysis of the hydrazine moiety. | Data not available |
| Alkaline Hydrolysis | Likely to be more susceptible to degradation than in acidic conditions. | Data not available |
| **Oxidation (e.g., H₂O₂) ** | Oxidation of the hydrazine group. | Nitrogen gas, isopropyl-derivatives |
| Thermal | Decomposition at elevated temperatures. | Oxides of carbon and nitrogen, Hydrogen chloride |
| Photolytic | Potential for degradation upon exposure to UV or visible light. | Data not available |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate determination of solubility and stability. The following sections provide standardized methodologies.
Protocol for Determining Aqueous Solubility
A common method for determining the solubility of a compound is the shake-flask method.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound hydrochloride to a known volume of deionized water in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately measure the concentration of this compound hydrochloride in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
Calculation: Express the solubility in desired units (e.g., g/L, mol/L).
Protocol for Forced Degradation Studies (Stability Indicating Method Development)
Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method, typically by HPLC.[4][5]
Methodology:
-
Acid Hydrolysis: Dissolve this compound hydrochloride in a solution of 0.1 M HCl and reflux for a specified period (e.g., 30 minutes at 60°C).[5]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and reflux under similar conditions as the acid hydrolysis.[5]
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 70°C) for an extended period.[6]
-
Photolytic Degradation: Expose a solution of the compound to a controlled source of UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[5]
-
Analysis: Analyze the stressed samples, alongside an unstressed control, using a suitable chromatographic method (e.g., RP-HPLC with a photodiode array detector) to separate the parent compound from any degradation products.
Visualizations
Experimental Workflow for Solubility Determination
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Isopropylhydrazine Hydrochloride CAS#: 16726-41-3 [m.chemicalbook.com]
- 3. Isopropylhydrazine Hydrochloride | 16726-41-3 [chemicalbook.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ijrpp.com [ijrpp.com]
- 6. ajpsonline.com [ajpsonline.com]
An In-depth Technical Guide to the Safe Handling of 1-Isopropylhydrazine in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and technical information for the handling of 1-Isopropylhydrazine (CAS No. 2257-52-5) in a laboratory setting. Due to its hazardous properties, strict adherence to these guidelines is crucial to ensure the safety of personnel and the integrity of research.
Chemical and Physical Properties
This compound is a colorless liquid with a distinct ammonia-like odor.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₁₀N₂ | [2] |
| Molecular Weight | 74.13 g/mol | [2] |
| Boiling Point | 120.1 °C at 760 mmHg | [1] |
| Flash Point | 24.8 °C | [1] |
| Solubility | Soluble in water and various organic solvents. | [1] |
| Appearance | Colorless to pale yellow liquid. | [1] |
| Vapor Pressure | 15.5 mmHg at 25 °C | [3] |
| Density | 0.815 g/cm³ | [3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance with multiple risk factors. The Globally Harmonized System (GHS) classification is summarized below.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor.[2] |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[2][4] |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled.[2] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[2] |
| Carcinogenicity | 2 | H351: Suspected of causing cancer.[2] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects.[2] |
Hazard Pictograms:
-
Flame
-
Corrosion
-
Skull and Crossbones
-
Health Hazard
-
Environment
Toxicological Data
While specific quantitative toxicological data for this compound is limited, data for the parent compound, hydrazine, provides a strong indication of its potential toxicity. Hydrazine is known to be highly toxic and is classified as a probable human carcinogen.[6]
| Metric | Species | Route | Value | Reference(s) |
| LD50 (Hydrazine) | Rat | Oral | 60 mg/kg | [7] |
| LD50 (Hydrazine) | Rat | Intraperitoneal | 59 mg/kg | [7] |
| LD50 (Hydrazine) | Rat | Intravenous | 55 mg/kg | [7] |
| Dermal LD50 (Hydrazine) | Rabbit | Dermal | 91 mg/kg | [8] |
| LC50 (Hydrazine) | Rat | Inhalation | 570 ppm (4 hours) | [7] |
Note: This data is for hydrazine and should be used as a conservative estimate for the toxicity of this compound. All handling procedures should reflect the high toxicity of this class of compounds.
Occupational Exposure Limits
Currently, there are no specific occupational exposure limits established for this compound. Therefore, the limits for the parent compound, hydrazine, should be strictly followed.
| Organization | Limit | Value |
| OSHA PEL (Permissible Exposure Limit) | 8-hour TWA | 1 ppm[9] |
| NIOSH REL (Recommended Exposure Limit) | 2-hour Ceiling | 0.03 ppm[9] |
| ACGIH TLV (Threshold Limit Value) | 8-hour TWA | 0.01 ppm[9] |
Safe Handling and Storage
A clear workflow for the safe handling of this compound is essential.
Caption: Workflow for the safe handling of this compound.
5.1. Engineering Controls
-
All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]
-
A safety shower and eyewash station must be readily accessible in the immediate work area.[11]
5.2. Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory.
| PPE Item | Specification | Reference(s) |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended. | [10][11] |
| Eye Protection | Chemical safety goggles and a face shield. | [10][11] |
| Body Protection | Flame-resistant lab coat and chemical-resistant apron. | [10] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges may be required for certain procedures or in case of ventilation failure. Consult with your institution's environmental health and safety department. | [12] |
5.3. Handling Procedures
-
Always work in a designated area for particularly hazardous substances.[13]
-
Use the smallest quantity of the chemical necessary for the experiment.[14]
-
Keep containers tightly closed when not in use.[11]
-
Avoid contact with skin, eyes, and clothing.[15]
-
Use non-sparking tools and prevent the buildup of electrostatic charge.[15]
5.4. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[15]
-
Store away from incompatible materials such as oxidizing agents and acids.[16]
-
Use secondary containment to prevent spills.[10]
Experimental Protocols
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, particularly in the formation of pyrazole derivatives.[17][18]
6.1. Synthesis of this compound
The following is a representative protocol for the synthesis of this compound.
Materials:
-
Hydrazine hydrate (80%)
-
Hydrochloric acid (30%)
-
Isopropyl alcohol (96%)
Procedure:
-
In a salt-forming kettle under inert gas, add 470g of 80% hydrazine hydrate.
-
While stirring and maintaining the temperature at 30°C, slowly add 912g of 30% hydrochloric acid to adjust the pH to 6.5-7.0.
-
After the reaction is complete, heat to 80°C and dehydrate under reduced pressure (0.1 MPa) to obtain hydrazine hydrochloride.
-
Transfer the hydrazine hydrochloride to a reactor and add 1725g of 96% isopropyl alcohol.
-
Seal the reactor and heat to 115°C, maintaining a pressure of 0.6 MPa, for 2.5 hours.
-
Cool the reaction to 55°C and distill off the isopropanol to obtain an isopropyl hydrazine hydrochloride solution.
-
Transfer the solution to a free kettle and add 562g of 80% hydrazine hydrate.
-
Vacuum distill the mixture to obtain crude this compound.
-
Separate the organic and aqueous phases. The organic phase is the crude product.
-
Wash the crude product with pure water and separate to yield the final product.
6.2. Synthesis of Pyrazole Derivatives
This compound is a common reagent in the synthesis of pyrazoles through condensation with 1,3-dicarbonyl compounds.[18] A general procedure involves reacting this compound with a suitable diketone in a solvent such as ethanol or acetic acid, often with heating.[19] The specific conditions will vary depending on the substrates used.
Emergency Procedures
Prompt and correct response to emergencies is critical.
Caption: Emergency response procedures for incidents involving this compound.
7.1. Spills
-
Small Spills: Evacuate the immediate area.[1] Wearing appropriate PPE, cover the spill with an incombustible absorbent material such as sand or vermiculite.[1] Collect the material into a sealed container for hazardous waste disposal.[15] Decontaminate the area with a suitable cleaning agent.[20]
-
Large Spills: Evacuate the laboratory and notify emergency services immediately.[11]
7.2. Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[15] Seek immediate medical attention.[15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.[15]
-
Inhalation: Move the individual to fresh air.[15] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[15]
-
Ingestion: Do not induce vomiting.[15] Rinse the mouth with water.[15] Seek immediate medical attention.[15]
7.3. Fire
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[15]
-
Wear self-contained breathing apparatus and full protective clothing.[15]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
Caption: Workflow for the proper disposal of this compound waste.
-
Collect all waste in a properly labeled, sealed, and compatible container.[15]
-
Store waste in a designated hazardous waste storage area.[21]
-
Dispose of the waste through your institution's hazardous waste management program.[21] Do not pour down the drain.[11]
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for comprehensive safety training and institutional protocols. Always consult the Safety Data Sheet (SDS) for this compound and your institution's specific safety guidelines before handling this chemical.
References
- 1. Emergency treatment of hydrazine hydrate leakage - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 2. This compound | C3H10N2 | CID 52789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound hydrochloride | C3H11ClN2 | CID 85573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Hydrazine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. ehs.ucsb.edu [ehs.ucsb.edu]
- 10. files.upei.ca [files.upei.ca]
- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 12. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 15. arxada.com [arxada.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 18. mdpi.com [mdpi.com]
- 19. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 21. epaosc.org [epaosc.org]
An In-depth Technical Guide to the Mechanism of Action of 1-Isopropylhydrazine as a Monoamine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isopropylhydrazine, the active metabolite of the pioneering antidepressant drug iproniazid, is a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO).[1][2] This guide provides a detailed examination of its mechanism of action, focusing on the biochemical interactions, formation of reactive intermediates, and the covalent modification of the flavin adenine dinucleotide (FAD) cofactor, which leads to the irreversible inhibition of both MAO-A and MAO-B. This document synthesizes quantitative data on inhibitor potency, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to support research and drug development efforts in the field of neuroscience and psychopharmacology.
Introduction
Monoamine oxidase inhibitors (MAOIs) represent a significant class of antidepressants that function by preventing the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2] Iproniazid was the first MAOI to be introduced for the treatment of depression.[3] Its therapeutic effects are primarily attributed to its metabolic conversion to this compound, which acts as a mechanism-based inactivator of MAO.[1][2] Understanding the precise mechanism of action of this compound is crucial for the rational design of new MAOIs with improved selectivity and safety profiles.
Biochemical Mechanism of Action
The inhibitory action of this compound on MAO is a multi-step process that begins with the metabolic activation of its prodrug, iproniazid, and culminates in the irreversible inactivation of the MAO enzyme.
Metabolic Activation of Iproniazid
Iproniazid itself is not the primary inhibitor of MAO. It undergoes in vivo hydrolysis to form this compound and isonicotinic acid.[2] This conversion is a critical step for its pharmacological activity.
Irreversible Inhibition of Monoamine Oxidase
This compound is a mechanism-based inhibitor, meaning it is a substrate for MAO and is converted into a reactive intermediate by the enzyme's own catalytic activity. This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation.
The process involves the following key steps:
-
Initial Binding: this compound binds to the active site of MAO in a reversible manner.
-
Enzymatic Oxidation: The MAO enzyme oxidizes this compound, leading to the formation of a highly reactive diazene intermediate.
-
Covalent Adduct Formation: The reactive intermediate then attacks the FAD cofactor of the MAO enzyme, forming a stable covalent bond, typically at the N5 position of the flavin ring.[4] This covalent modification permanently inactivates the enzyme.
Quantitative Data on Inhibitor Potency
The potency of MAO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). While specific data for this compound is limited, the data for its parent compound, iproniazid, provides a valuable reference.
| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Iproniazid | MAO-A | 37 | N/A | Non-selective, Irreversible | [5] |
| Iproniazid | MAO-B | 42.5 | N/A | Non-selective, Irreversible | [5] |
N/A: Not Available in the cited literature.
Experimental Protocols
The following is a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity of compounds like this compound against MAO-A and MAO-B. This protocol is based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate, using a fluorescent probe like Amplex Red.[6][7]
Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound (or other test inhibitors)
-
p-Tyramine (MAO substrate)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
Assay Workflow
Detailed Procedure
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a working solution of MAO-A or MAO-B enzyme in assay buffer.
-
Prepare a stock solution of p-tyramine in assay buffer.
-
Prepare a detection mixture containing Amplex Red and HRP in assay buffer.
-
-
Assay Plate Setup:
-
To a 96-well black microplate, add 50 µL of assay buffer to all wells.
-
Add 10 µL of the serially diluted this compound solutions to the appropriate wells. Include a vehicle control (buffer only) and a positive control (a known MAO inhibitor).
-
-
Enzyme Addition and Pre-incubation:
-
Add 20 µL of the MAO enzyme working solution to each well.
-
For irreversible inhibitors like this compound, pre-incubate the plate for 15 minutes at 37°C to allow for the covalent bond formation.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 20 µL of the p-tyramine and detection mixture to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~530 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound, the active metabolite of iproniazid, is a potent irreversible inhibitor of both MAO-A and MAO-B. Its mechanism of action involves enzymatic conversion to a reactive intermediate that forms a covalent adduct with the FAD cofactor of the MAO enzyme. This detailed understanding of its biochemical mechanism, supported by quantitative data and robust experimental protocols, is essential for the ongoing development of novel and improved MAOIs for the treatment of depression and other neurological disorders. The methodologies and information presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in this field.
References
- 1. [On quantitative differences in the effect between 1-isonicotinoyl-2-isopropyl hydrazine (iproniazid) and isopropyl hydrazine on monoamine oxidase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iproniazid - Wikipedia [en.wikipedia.org]
- 3. Iproniazid | Antidepressant, Monoamine Oxidase Inhibitor & Mental Health | Britannica [britannica.com]
- 4. biopioneer.com.tw [biopioneer.com.tw]
- 5. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Applications of 1-Isopropylhydrazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isopropylhydrazine and its derivatives represent a versatile class of chemical compounds with significant potential in medicinal chemistry and organic synthesis. This technical guide provides an in-depth overview of the research applications of these derivatives, with a particular focus on their roles as therapeutic agents. This document summarizes key quantitative data, provides detailed experimental protocols for their synthesis and biological evaluation, and visualizes relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
This compound, a derivative of hydrazine, serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds and hydrazones.[1] Its derivatives have garnered considerable attention in the scientific community due to their diverse pharmacological activities. These activities include, but are not limited to, monoamine oxidase (MAO) inhibition, anticonvulsant, anti-inflammatory, and antitumor effects.[1][2] The structural flexibility of the this compound scaffold allows for the generation of large libraries of compounds with tunable physicochemical and biological properties, making it an attractive starting point for the development of novel therapeutic agents.
Applications in Medicinal Chemistry
The therapeutic potential of this compound derivatives is vast, spanning several key areas of drug discovery.
Monoamine Oxidase (MAO) Inhibition
A significant area of research for this compound derivatives is their activity as monoamine oxidase (MAO) inhibitors. MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[2] Inhibition of MAO-A is a validated strategy for the treatment of depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[3] Hydrazine derivatives, including those of this compound, have been shown to be potent MAO inhibitors.[2]
Quantitative Data: MAO Inhibition
| Compound | Target | IC50 (µM) | Reference |
| Hydrazone Derivative 2a | hMAO-A | 0.342 | [1] |
| Hydrazone Derivative 2b | hMAO-A | 0.028 | [1] |
| Moclobemide (Reference) | hMAO-A | 6.061 | [1] |
| Selegiline (Reference) | hMAO-B | 0.040 | [1] |
| Isatin-based Hydrazone IS7 | MAO-B | 0.082 | |
| Isatin-based Hydrazone IS15 | MAO-A | 1.852 |
Anticonvulsant Activity
Several studies have explored the potential of this compound derivatives as anticonvulsant agents. These compounds have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[4] The mechanism of action is often attributed to the modulation of ion channels or neurotransmitter systems in the central nervous system.
Quantitative Data: Anticonvulsant Activity
| Compound | Test | ED50 (mg/kg) | Reference |
| Quinazolinone Derivative 5f | MES | 28.90 | |
| Quinazolinone Derivative 5b | MES | 47.38 | |
| Quinazolinone Derivative 5c | MES | 56.40 | |
| Aminobenzothiazole Derivative 52 | MES | 25.49 (µmol/kg) |
Anti-inflammatory Activity
Hydrazone derivatives of this compound have demonstrated significant anti-inflammatory properties.[2] These compounds are typically evaluated in animal models of inflammation, such as the carrageenan-induced paw edema model. Their mechanism of action is believed to involve the inhibition of inflammatory mediators.
Quantitative Data: Anti-inflammatory Activity
| Compound | Model | Inhibition (%) | Reference |
| Benzothiazine N-acylhydrazone 1f | Zymosan-induced peritonitis | 70 | [2] |
| Benzothiazine N-acylhydrazone 1g | Zymosan-induced peritonitis | 80 | [2] |
| Pyrazole-linked hydrazone 27e | Carrageenan-induced paw edema | 61.4 | [2] |
| Pyrazole-linked hydrazone 27h | Carrageenan-induced paw edema | 64.0 | [2] |
Antitumor Activity
Emerging research has highlighted the potential of this compound derivatives as anticancer agents. Certain hydrazone derivatives have shown cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms of action include the downregulation of signaling pathways involved in cell proliferation and survival.[5]
Quantitative Data: Antitumor Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| Hydrazone Derivative 2 | HepG2 | >50 | [5] |
| Hydrazone Derivative 4 | HepG2 | 35.4 | [5] |
| Hydrazone Derivative 8a | HepG2 | 23.6 | [5] |
| Hydrazone Derivative 16 | HepG2 | 28.9 | [5] |
| Sorafenib (Reference) | HepG2 | 27.5 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
Synthesis of this compound Hydrochloride
Materials:
-
Hydrazine hydrate (80%)
-
Hydrochloric acid (30%)
-
Isopropyl alcohol (96%)
Procedure: [6]
-
To 470g of hydrazine hydrate in a reaction vessel, slowly add 912g of 30% hydrochloric acid while maintaining the temperature at 30°C to adjust the pH to 6.5-7.0.
-
Heat the mixture to 80°C under vacuum (0.1 MPa) to dehydrate and obtain hydrazine hydrochloride.
-
Add 1725g of 96% isopropyl alcohol to the hydrazine hydrochloride in a closed reactor.
-
Heat the mixture to 115°C and maintain the reaction for 2.5 hours under a pressure of 0.6 MPa.
-
Cool the reaction to 55°C and distill off the isopropanol to obtain an isopropylhydrazine hydrochloride solution.
-
Add 562g of 80% hydrazine hydrate to the solution to free the isopropylhydrazine.
-
Perform vacuum distillation to obtain crude this compound.
-
Separate the organic phase (this compound) from the aqueous phase. The final product is obtained with a yield of approximately 95.7%.[6]
General Synthesis of Hydrazone Derivatives
Materials:
-
This compound or its corresponding hydrazide
-
Appropriate aldehyde or ketone
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in ethanol.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for a specified time (typically 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.
In Vitro Monoamine Oxidase-A (MAO-A) Inhibition Assay (Amplex® Red Method)
-
Recombinant human MAO-A enzyme
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
p-Tyramine (substrate)
-
Clorgyline (MAO-A specific inhibitor, for control)
-
Test compounds (this compound derivatives)
-
1X Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplate
-
Prepare a working solution of the test compounds and clorgyline at various concentrations in the reaction buffer.
-
In the wells of a 96-well plate, add 50 µL of the MAO-A enzyme solution.
-
Add 50 µL of the test compound or control inhibitor solution to the respective wells and pre-incubate for approximately 30 minutes at room temperature.
-
Prepare a working solution of 400 µM Amplex® Red reagent, 2 U/mL HRP, and 2 mM p-tyramine in the reaction buffer.
-
Initiate the reaction by adding 100 µL of the Amplex® Red/HRP/substrate working solution to each well.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence at multiple time points using a fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
The rate of fluorescence increase is proportional to MAO-A activity. Calculate the percentage inhibition for each concentration of the test compound and determine the IC50 value.
Carrageenan-Induced Paw Edema Anti-inflammatory Assay
-
Wistar rats or Swiss albino mice
-
λ-Carrageenan (1% w/v in saline)
-
Test compounds (this compound derivatives)
-
Indomethacin (standard anti-inflammatory drug)
-
Plethysmometer or digital calipers
-
Divide the animals into groups: control, standard (indomethacin), and test groups (different doses of the derivative).
-
Administer the test compounds or indomethacin intraperitoneally or orally. The control group receives the vehicle.
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
The increase in paw volume is an indicator of edema. Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Anticonvulsant Screening: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests
-
Mice or rats
-
Electroconvulsometer
-
Pentylenetetrazole (PTZ)
-
Test compounds (this compound derivatives)
-
Phenytoin (standard anticonvulsant for MES)
-
Ethosuximide (standard anticonvulsant for scPTZ)
-
Administer the test compounds or phenytoin to groups of animals.
-
After a set pre-treatment time, subject each animal to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.
-
Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Abolition of the tonic hind limb extension is considered a positive result (protection).
scPTZ Test Procedure: [4]
-
Administer the test compounds or ethosuximide to groups of animals.
-
After a pre-treatment period, inject a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.
-
Observe the animals for the onset of clonic convulsions for a specified period (e.g., 30 minutes).
-
The absence of clonic seizures is considered protection.
Visualizations
Signaling Pathway: MAO Inhibition
Caption: Mechanism of action of this compound derivatives as MAO inhibitors.
Experimental Workflow: Synthesis and Biological Evaluation
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Conclusion
This compound derivatives have demonstrated a broad spectrum of biological activities, establishing them as a promising scaffold in drug discovery. Their role as monoamine oxidase inhibitors is particularly well-documented, with several derivatives showing potent and selective activity. Furthermore, their potential as anticonvulsant, anti-inflammatory, and antitumor agents warrants further investigation. The synthetic accessibility and the potential for structural diversification make this compound a valuable starting point for the development of novel therapeutics. This guide provides a comprehensive overview of the current research landscape and offers detailed protocols to facilitate further exploration in this exciting field.
References
- 1. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 2. inotiv.com [inotiv.com]
- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preliminary Anticonvulsant and Toxicity Screening of Substituted Benzylidenehydrazinyl-N-(6-substituted benzo[d]thiazol-2-yl)propanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. ulab360.com [ulab360.com]
- 8. benchchem.com [benchchem.com]
- 9. Anticonvulsant effect of drugs by MES and PTZ method | PDF [slideshare.net]
Spectroscopic Profile of 1-Isopropylhydrazine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Isopropylhydrazine (C₃H₁₀N₂), a significant compound in synthetic chemistry and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.
Mass Spectrometry (MS)
The mass spectrum of this compound provides critical information for its identification and structural elucidation. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) reveals a distinct fragmentation pattern.
Table 1: Mass Spectrometry Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 74 | 34.0 | [M]⁺ (Molecular Ion) |
| 59 | 99.9 | [M-CH₃]⁺ |
| 42 | 35.6 | [C₃H₆]⁺ |
| 32 | 66.1 | [N₂H₄]⁺ |
| 31 | 23.8 | [N₂H₃]⁺ |
Experimental Protocol:
The mass spectrometry data was obtained using a SHIMADZU LKB-2091 gas chromatograph-mass spectrometer.[1] The ionization method employed was electron ionization (EI) at an energy of 70 eV.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of this compound by providing information about the chemical environment of its hydrogen and carbon atoms.
¹H NMR Spectroscopy
¹³C NMR Spectroscopy
A ¹³C NMR spectrum for this compound has been recorded.[1] The protonated form, isopropyl-hydrazinium cation, has also been analyzed in deuterium oxide (D₂O).
Specific chemical shift values for the ¹³C NMR spectrum of this compound are not detailed in the currently available public literature.
Experimental Protocol:
The ¹³C NMR spectrum of this compound was acquired on a Bruker WP-80 spectrometer.[1] The spectrum for the isopropyl-hydrazinium cation was obtained in D₂O, using TMS-PRSO₃ Na as the NMR standard.[2]
Infrared (IR) Spectroscopy
Infrared spectroscopy helps in identifying the functional groups present in this compound. The key vibrational modes are associated with N-H and C-H bonds.
A detailed experimental IR spectrum with a complete list of absorption peaks for this compound is not publicly available. However, the expected characteristic absorption bands based on its structure are outlined below.
Table 2: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3350-3250 | N-H stretch | Hydrazine |
| 2975-2850 | C-H stretch | Isopropyl group |
| 1650-1580 | N-H bend | Hydrazine |
| 1470-1450 | C-H bend | Isopropyl group |
| 1385-1365 | C-H bend | Isopropyl group (gem-dimethyl) |
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a hydrazine compound like this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
understanding the reactivity of the hydrazine group in 1-Isopropylhydrazine
An In-depth Technical Guide on the Reactivity of the Hydrazine Group in 1-Isopropylhydrazine
Introduction
This compound, also known by its IUPAC name propan-2-ylhydrazine, is an organic compound with the molecular formula C₃H₁₀N₂.[1][2] It is a colorless to pale yellow liquid that is a key intermediate and building block in various fields, particularly in the development of pharmaceuticals and agrochemicals.[1][3][4] Its utility stems from the distinct chemical behavior of its hydrazine functional group (-NH-NH₂), which is modulated by the presence of a sterically demanding isopropyl group.[1] This guide provides a detailed examination of the reactivity of the hydrazine moiety in this compound, focusing on its nucleophilic character, its role in condensation and oxidation reactions, and its application in organic synthesis.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by key physicochemical data, experimental protocols, and visualizations of its chemical behavior and synthesis workflows.
Physicochemical and Structural Properties
The reactivity of this compound is fundamentally governed by its structure, which features two nitrogen atoms with lone pairs of electrons, making the molecule both nucleophilic and basic.[1] The isopropyl group attached to one of the nitrogen atoms introduces significant steric bulk and influences the electronic properties of the adjacent nitrogen through inductive effects.[1]
Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₁₀N₂ | [1][2][5][6] |
| Molecular Weight | 74.13 g/mol | [1][2] |
| IUPAC Name | propan-2-ylhydrazine | [1][2] |
| CAS Number | 2257-52-5 | [2][5][6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 120.1 °C at 760 mmHg | [1][6] |
| Flash Point | 24.8 °C | [6] |
| pKa (Predicted) | 8.34 ± 0.70 | [6] |
Core Reactivity of the Hydrazine Group
The chemical behavior of this compound is dominated by the hydrazine functional group. The presence of two adjacent nitrogen atoms, each with a lone pair of electrons, results in strong nucleophilic character.[1] This reactivity is, however, nuanced by the electronic and steric influence of the isopropyl substituent.
Nucleophilicity and Basicity
The hydrazine moiety makes this compound a potent nucleophile, readily attacking electron-deficient centers.[1] The terminal nitrogen (-NH₂) is generally more nucleophilic and less sterically hindered than the nitrogen atom substituted with the isopropyl group. The isopropyl group exerts a positive inductive effect (+I), which increases electron density on the substituted nitrogen, thereby increasing its basicity. However, this is counteracted by significant steric hindrance, which can direct reactions to the terminal nitrogen.[1]
Reducing Properties
Like other hydrazine derivatives, this compound can act as a mild reducing agent.[1] In these reactions, the hydrazine is oxidized, often forming the highly stable dinitrogen gas (N₂), which provides a strong thermodynamic driving force for the reduction.[7] This property is harnessed in reactions like the Wolff-Kishner reduction and its variants, which convert carbonyls into methylene groups.[7]
Key Reaction Classes
The dual characteristics of being a strong nucleophile and a reducing agent allow this compound to participate in several important classes of organic reactions.
Condensation Reactions with Carbonyls
One of the most characteristic reactions of this compound is its condensation with aldehydes and ketones to form isopropylhydrazones.[1] This reaction is a type of nucleophilic addition-elimination where the nucleophilic nitrogen attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule.[8][9] These reactions are foundational in dynamic combinatorial chemistry and are widely used for bioconjugation.[10]
Oxidation Reactions
This compound can be oxidized to form corresponding azo compounds.[1] The oxidation can be carried out by various oxidizing agents. Studies on similar hydrazine derivatives have shown that reaction with oxidants like hypochlorous acid (HOCl), which can be produced by neutrophils in the body, can generate reactive free-radical intermediates.[11] This has implications for the toxicology of hydrazine-containing drugs.
Nucleophilic Substitution
Due to the nucleophilic nature of the nitrogen atoms, this compound can participate in nucleophilic substitution reactions, displacing leaving groups from alkyl or acyl halides to form more substituted hydrazine derivatives.[1]
Experimental Protocols
Detailed and reliable experimental procedures are critical for the safe and efficient use of this compound in a research setting.
Synthesis of this compound
A common industrial synthesis involves the reaction of hydrazine hydrochloride with isopropanol under pressure. A patent describes a high-yield process summarized below.[12][13]
Reactants and Conditions Summary
| Step | Reactants | Key Conditions | Yield | Reference(s) |
| 1. Salt Formation | 80% Hydrazine Hydrate, 30% Hydrochloric Acid | 20-40°C, pH adjusted to 6.5-7.0 | - | [12][13] |
| 2. Dehydration | Hydrazine-HCl solution | 70-90°C, Vacuum (0.08-0.1 MPa) | - | [12][13] |
| 3. Alkylation | Hydrazine Hydrochloride, 95-98% Isopropanol | 100-130°C, Pressure (0.5-0.7 MPa), 2-3h | - | [12][13] |
| 4. Free Basting & Purification | Isopropylhydrazine-HCl, Hydrazine Hydrate, Water | Distillation and phase separation | ~95% | [12][13] |
Detailed Protocol:
-
Salt Formation: In a reaction vessel under an inert gas atmosphere, 75-80% hydrazine hydrate is charged. While stirring and maintaining the temperature at 20-40°C, 25-36% hydrochloric acid is added dropwise to adjust the pH to 6.5-7.0, forming hydrazine hydrochloride.[12][13]
-
Dehydration: The resulting solution is heated to 70-90°C under vacuum (0.08-0.1 MPa) to remove water, yielding solid hydrazine hydrochloride.[12][13]
-
Alkylation: The hydrazine hydrochloride is transferred to a pressure reactor and 95-98% isopropanol is added. The reactor is sealed and heated to 100-130°C, with the pressure controlled at 0.5-0.7 MPa, for 2-3 hours.[12][13]
-
Workup and Isolation: After cooling, the excess isopropanol is removed via distillation. The resulting isopropylhydrazine hydrochloride solution is treated with hydrazine hydrate to free the base.[5][12]
-
Purification: The mixture undergoes vacuum distillation to isolate the crude product. The crude this compound is then washed with pure water and separated to yield the final product with a purity of over 95%.[5][12]
General Protocol for Isopropylhydrazone Formation
This protocol describes a representative procedure for the condensation of this compound with a generic aldehyde.
-
Dissolution: Dissolve the aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or THF) in a round-bottom flask.
-
Addition: Add this compound (1.0-1.1 eq) to the solution at room temperature. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction, especially with less reactive ketones.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Isolation: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude hydrazone can be purified by recrystallization or column chromatography.
Applications in Drug Development
This compound and its hydrochloride salt are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[3][14] Its derivatives have been investigated for a range of therapeutic applications.
-
Anticancer Agents: It serves as a key building block for complex heterocyclic compounds used in the development of anticancer drugs, such as B-Raf protein kinase inhibitors.[3][14][15]
-
Antidepressants and Antitubercular Drugs: The hydrazine moiety is a pharmacophore present in several drugs. Isopropylhydrazine itself is related to drugs like iproniazid and is a starting material for antitubercular agents.[11][13]
-
Agrochemicals: It is also employed in the formulation of effective pesticides and herbicides.[3][14]
Safety and Handling
This compound is a hazardous substance and must be handled with extreme caution.[1]
-
Hazards: It is classified as acutely toxic if swallowed or inhaled, flammable, and causes severe skin burns and eye damage.[2] It is also suspected of causing cancer.[2]
-
Handling: All work should be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[16] Store in a tightly closed container in a cool, dry, and well-ventilated area away from ignition sources.[17]
Conclusion
The reactivity of this compound is centered on its hydrazine functional group, which acts as a potent nucleophile and a mild reducing agent. This reactivity is sterically and electronically modulated by the integral isopropyl group. Its capacity to readily form hydrazones via condensation reactions and serve as a precursor to complex nitrogen-containing heterocycles has cemented its role as a vital intermediate in the pharmaceutical and agrochemical industries. A thorough understanding of its chemical properties, reaction mechanisms, and handling requirements is essential for its effective and safe utilization in research and development.
References
- 1. Buy this compound | 2257-52-5 [smolecule.com]
- 2. This compound | C3H10N2 | CID 52789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Condensation reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Free radicals produced during the oxidation of hydrazines by hypochlorous acid. | Semantic Scholar [semanticscholar.org]
- 12. CN105017064A - Synthetic method for isopropyl hydrazine - Google Patents [patents.google.com]
- 13. CN105017064B - A kind of synthetic method of isopropyl hydrazine - Google Patents [patents.google.com]
- 14. nbinno.com [nbinno.com]
- 15. CN103508924A - Preparation of Isopropylhydrazine Derivatives by New Process for the Synthesis of Drug Intermediates - Google Patents [patents.google.com]
- 16. Page loading... [guidechem.com]
- 17. chemicalbook.com [chemicalbook.com]
Commercial Availability and Purity of 1-Isopropylhydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and purity of 1-Isopropylhydrazine hydrochloride (CAS No: 16726-41-3), a key building block in pharmaceutical and chemical synthesis. This document also outlines detailed experimental protocols for its synthesis, purification, and analysis, aiming to equip researchers and drug development professionals with critical information for their work.
Commercial Availability and Supplier Specifications
This compound hydrochloride is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 95% to over 98%. It is important to note that some suppliers provide the product for early discovery research and may not perform detailed analytical testing, placing the responsibility of purity confirmation on the buyer. Below is a summary of offerings from several suppliers.
| Supplier | Product Name | Purity Specification | Available Quantities |
| Sigma-Aldrich | This compound hydrochloride, AldrichCPR | Buyer assumes responsibility to confirm product identity and/or purity.[1][2] | Custom |
| Tokyo Chemical Industry (TCI) | Isopropylhydrazine Hydrochloride | >98.0% (T)[3] | 1g, 5g[3] |
| Lab Pro Inc. | Isopropylhydrazine Hydrochloride | Min. 98.0% (T)[4] | 1g[4] |
| Chem-Impex | Isopropylhydrazine Hydrochloride | ≥ 98% (Titration)[5] | Custom |
| SynChem | Isopropylhydrazine hydrochloride | 95+%[6] | 1g[6] |
| Matrix Scientific | Isopropyl-hydrazine | Not specified for hydrochloride salt | 500mg[6] |
| American Custom Chemicals Corporation | ISOPROPYL-HYDRAZINE | 95.00% | 500MG[6] |
| Dideu Industries Group Limited | ISOPROPYLHYDRAZINE HYDROCHLORIDE | 99.0% Min | Custom[7] |
| Hebei Chuanghai Biotechnology Co., Ltd. | ISOPROPYLHYDRAZINE HYDROCHLORIDE | Not Specified | Custom[7] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃H₁₀N₂·HCl[3][5] |
| Molecular Weight | 110.59 g/mol [1][4][5] |
| Appearance | White to almost white powder or crystalline powder[4][5][7] |
| Melting Point | 111-113 °C[6], 115-125 °C[5], 123 °C[4] |
| CAS Number | 16726-41-3[4] |
Experimental Protocols
Synthesis of this compound Hydrochloride
A common method for the synthesis of this compound involves the reaction of hydrazine hydrochloride with isopropanol. The hydrochloride salt can then be isolated. A detailed protocol based on a patented method is described below.[1][8]
Reaction Scheme:
References
- 1. CN105017064A - Synthetic method for isopropyl hydrazine - Google Patents [patents.google.com]
- 2. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Method for separating and purifying byproduct isopropyl hydrazine produced in preparation of hydrazine hydrate from ketazine - Eureka | Patsnap [eureka.patsnap.com]
- 6. This compound | C3H10N2 | CID 52789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. CN105017064B - A kind of synthetic method of isopropyl hydrazine - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using 1-Isopropylhydrazine
Introduction
Pyrazole and its derivatives are a cornerstone in medicinal chemistry and agrochemical research, forming the structural core of numerous therapeutic agents and biologically active compounds.[1][2] The pyrazole scaffold is present in a variety of FDA-approved drugs, including the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and the blockbuster drug sildenafil, used to treat erectile dysfunction.[1][3] The metabolic stability and versatile functionalization of the pyrazole ring make it a privileged structure in drug discovery.[3][4]
The introduction of an isopropyl group at the N1 position of the pyrazole ring is of particular interest, as this moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. 1-Isopropylhydrazine serves as a critical starting material for introducing this group, enabling the synthesis of diverse derivatives for screening and development. For instance, 3-amino-1-isopropyl-4-cyano-1H-pyrazole is a key intermediate in the synthesis of protein kinase inhibitors for treating diseases caused by B-Raf gene mutations.[5]
These application notes provide detailed protocols for the synthesis of 1-isopropylpyrazole derivatives through various established chemical routes, present comparative data for different synthetic strategies, and illustrate the application of these compounds in biological systems.
Key Synthetic Strategies
The synthesis of 1-isopropyl-substituted pyrazoles can be broadly achieved through two primary pathways:
-
Direct N-isopropylation: This involves the alkylation of a pre-formed pyrazole ring with an isopropyl source. This method is effective when the desired pyrazole core is readily available.
-
Cyclocondensation: This classic approach, known as the Knorr pyrazole synthesis, involves reacting this compound with a 1,3-dielectrophile, such as a 1,3-dicarbonyl compound, to construct the pyrazole ring.[6][7]
Caption: Overview of primary synthetic routes to 1-isopropyl pyrazole derivatives.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Isopropyl-3-methyl-4-nitro-1H-pyrazole via N-Alkylation
This protocol details the N-isopropylation of a pre-existing pyrazole ring, a common and effective method for introducing the isopropyl group.[8]
Materials:
-
3-methyl-4-nitro-1H-pyrazole
-
Isopropyl bromide (2-bromopropane)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 3-methyl-4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add isopropyl bromide (1.5 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.[8]
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the final product.[8]
Caption: Experimental workflow for the N-alkylation synthesis of a pyrazole derivative.
Protocol 2: Reduction of 1-Isopropyl-3-methyl-4-nitro-1H-pyrazole
The nitro group at the 4-position is a versatile handle for further functionalization. Its reduction to an amine is a key step for creating libraries of derivatives for screening.[8]
Materials:
-
1-isopropyl-3-methyl-4-nitro-1H-pyrazole
-
Iron powder (Fe)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Suspend 1-isopropyl-3-methyl-4-nitro-1H-pyrazole (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) to the suspension.
-
Heat the mixture to reflux and add concentrated HCl (0.5 eq) dropwise.
-
Continue refluxing for 2-4 hours, monitoring by TLC until the starting material is consumed.[8]
-
Cool the reaction mixture and filter through a pad of celite to remove iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated NaHCO₃ solution and extract with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield 1-isopropyl-3-methyl-1H-pyrazol-4-amine.[8]
Protocol 3: General Protocol for Pyrazole Synthesis via Cyclocondensation
This protocol describes the classic Knorr synthesis by reacting this compound with a 1,3-diketone. This method is highly versatile for creating a wide range of substituted pyrazoles.[1][7]
Materials:
-
This compound (or its hydrochloride salt)
-
A 1,3-diketone (e.g., acetylacetone, benzoylacetone)
-
Solvent (e.g., ethanol or glacial acetic acid)
-
Base (if using hydrazine salt, e.g., sodium acetate)
Procedure:
-
Dissolve the 1,3-diketone (1.0 eq) in the chosen solvent (e.g., ethanol).
-
Add this compound (1.0 - 1.1 eq) to the solution. If using the hydrochloride salt, add an equivalent of a base like sodium acetate.
-
Heat the reaction mixture to reflux for 2-6 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel chromatography.
Reaction Data and Comparison
The choice of synthetic route can be influenced by factors such as substrate availability, desired substitution pattern, and reaction efficiency. Steric hindrance from the isopropyl group can affect reaction rates and yields compared to smaller alkylhydrazines.
| Synthetic Method | Key Reagents | Conditions | Reaction Time | Yield | Reference |
| N-Alkylation | 3-methyl-4-nitro-1H-pyrazole, Isopropyl bromide, K₂CO₃ | DMF, 60-70 °C | 12-24 h | Good to High | [8] |
| Cyclocondensation | 1,3-Diketone, this compound | Ethanol, Reflux | 2-6 h | Good to High | [1][7] |
| From Nitroolefins | Isopropylhydrazone, Nitroolefin | Methanol, RT | 7 days | 26% (isolated) | [9] |
Note: Yields are highly dependent on the specific substrates used. The reaction of isopropylhydrazine with certain substrates, like nitroolefins, can be slow and result in low yields due to steric effects.[9]
Applications and Mechanism of Action
Pyrazole derivatives are widely explored as inhibitors of various enzymes. Many pyrazole-based fungicides, for example, function as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to Complex II of the mitochondrial electron transport chain, blocking cellular respiration in the target fungus.[8] This mechanism highlights a common strategy in drug and agrochemical development where pyrazole scaffolds are used to target specific enzyme active sites.
Caption: Mechanism of action for pyrazole-based SDHI fungicides.
Hypothetical Biological Data
To illustrate the potential application in agrochemical screening, the table below presents hypothetical, yet representative, in vitro fungicidal activity data for a pyrazole carboxamide derived from the amine intermediate in Protocol 2.
| Fungal Pathogen | Target | EC₅₀ (µg/mL) |
| Botrytis cinerea (Gray Mold) | SDH Enzyme | 0.25 |
| Puccinia triticina (Wheat Leaf Rust) | SDH Enzyme | 0.18 |
| Alternaria solani (Early Blight) | SDH Enzyme | 0.52 |
| Fusarium graminearum (Head Blight) | SDH Enzyme | 1.10 |
EC₅₀ (half maximal effective concentration) values are hypothetical and for illustrative purposes only.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN103508924A - Preparation of Isopropylhydrazine Derivatives by New Process for the Synthesis of Drug Intermediates - Google Patents [patents.google.com]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Fischer Indole Synthesis with 1-Isopropylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis, a robust and versatile chemical reaction discovered by Hermann Emil Fischer in 1883, remains a cornerstone in the synthesis of the indole scaffold.[1][2] This heterocyclic motif is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals, natural products, and agrochemicals.[3][4] The reaction facilitates the creation of substituted indoles through the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone.[1][5]
These application notes provide a detailed protocol for the Fischer indole synthesis using 1-isopropylhydrazine. The resulting N-isopropyl substituted indoles are of significant interest in drug discovery, as the isopropyl group can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. The indole framework is present in a wide range of biologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.[3][6][7]
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected yields for the Fischer indole synthesis with this compound and various ketones, based on analogous reactions reported in the literature. The reaction is generally adaptable to a range of ketones.
| Hydrazine Reactant | Ketone Reactant | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| This compound HCl | Acetone | Acetic Acid | Acetic Acid | Reflux | 2-4 | 1-Isopropyl-2-methyl-1H-indole | 80-90 (estimated) |
| This compound HCl | Cyclohexanone | Acetic Acid | Acetic Acid | Reflux | 2-4 | 6-Isopropyl-1,2,3,4-tetrahydrocarbazole | 85-95 (estimated) |
| This compound HCl | Butan-2-one | Acetic Acid | Acetic Acid | Reflux | 2-4 | 1-Isopropyl-2,3-dimethyl-1H-indole | 80-90 (estimated) |
| This compound HCl | Diisopropyl Ketone | Citric Acid | Ethanol | Reflux | 3-5 | 1,2-Diisopropyl-3-methyl-1H-indole | 85-98[8] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of 1-isopropyl-2,3-dimethyl-1H-indole from this compound hydrochloride and butan-2-one.
Materials
-
This compound hydrochloride
-
Butan-2-one (Methyl ethyl ketone)
-
Glacial Acetic Acid
-
1 M Sodium hydroxide solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
General Procedure
The synthesis is typically performed as a one-pot reaction where the hydrazone is formed in situ followed by acid-catalyzed cyclization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound hydrochloride (1.0 equivalent) and butan-2-one (1.05 equivalents).
-
Solvent and Catalyst Addition: Add glacial acetic acid to the flask to serve as both the solvent and the acid catalyst.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by TLC.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the reaction mixture with a 1 M sodium hydroxide solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 1-isopropyl-2,3-dimethyl-1H-indole.
Mandatory Visualizations
Fischer Indole Synthesis: Experimental Workflow
Caption: Experimental workflow for the Fischer indole synthesis.
General Mechanism of the Fischer Indole Synthesis
Caption: General mechanism of the Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 6. mdpi.com [mdpi.com]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
Application Notes and Protocols: 1-Isopropylhydrazine as a Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1-isopropylhydrazine and its derivatives as crucial intermediates in the synthesis of notable pharmaceutical compounds. The following sections detail the synthesis protocols for Iproniazid and Procarbazine, present relevant quantitative data, and illustrate the associated biochemical pathways and experimental workflows.
Synthesis of Iproniazid
Iproniazid, a monoamine oxidase inhibitor, was one of the first antidepressants to be introduced. Its synthesis can be efficiently achieved from isonicotinohydrazide (isoniazid) through N-alkylation using an isopropyl source. This compound is a key structural component of the final molecule.
Experimental Protocol: Synthesis of Iproniazid from Isonicotinohydrazide and 2-Bromopropane
This protocol details the direct N-alkylation of isonicotinohydrazide.
Materials:
-
Isonicotinohydrazide
-
2-Bromopropane
-
Anhydrous Ethanol
-
Sodium metal
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isonicotinohydrazide (1.0 eq) in anhydrous ethanol.
-
Carefully add small pieces of sodium metal (1.1 eq) to the solution. The mixture will warm up as sodium ethoxide is formed.
-
Once all the sodium has reacted, add 2-bromopropane (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield crude iproniazid.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., benzene-ligroin) to afford pure iproniazid as crystalline needles.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Isonicotinohydrazide | |
| Reagents | 2-Bromopropane, Sodium | |
| Solvent | Anhydrous Ethanol | |
| Reaction Time | 4-6 hours | |
| Reaction Temperature | Reflux | |
| Typical Yield | Not explicitly stated in reviewed literature | |
| Melting Point | 112.5-113.5 °C |
Signaling Pathway of Iproniazid
Iproniazid exerts its therapeutic effect by irreversibly inhibiting monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. This inhibition leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is believed to be the primary mechanism of its antidepressant action.[1][2][3]
Caption: Iproniazid inhibits MAO-A and MAO-B, increasing dopamine levels.
Synthesis of Procarbazine
Procarbazine is an alkylating agent used in cancer chemotherapy, particularly for Hodgkin's lymphoma and brain tumors.[4] The synthesis involves the formation of N-Isopropyl-4-[(2-methylhydrazino)methyl]benzamide, where a derivative of this compound is a key component.
Experimental Workflow: Multi-step Synthesis of Procarbazine
A patented method describes a multi-step synthesis starting from p-tolunitrile.[5]
Caption: Multi-step synthesis workflow for Procarbazine.
Experimental Protocol: Synthesis of Procarbazine
This protocol is based on a patented synthetic route.[5]
Step 1: Synthesis of p-Toluoyl Chloride
-
In a round-bottom flask, add p-tolunitrile (1.0 eq) and an excess of thionyl chloride (SOCl₂).
-
Heat the mixture at 80°C for 3 hours under reflux.
-
Remove the excess thionyl chloride by vacuum distillation to obtain crude p-toluoyl chloride, which is used directly in the next step.
Step 2: Synthesis of N-isopropyl-p-toluamide
-
Dissolve the crude p-toluoyl chloride in dry dichloromethane (DCM).
-
In a separate flask, dissolve isopropylamine (5.9 eq) in dry DCM.
-
Slowly add the isopropylamine solution to the p-toluoyl chloride solution at 30°C.
-
Stir the reaction mixture for 3 hours at room temperature.
-
Wash the reaction mixture with saturated sodium chloride solution and extract with DCM.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-isopropyl-p-toluamide.
Step 3: Synthesis of 4-Formyl-N-isopropylbenzamide
-
Dissolve N-isopropyl-p-toluamide (1.0 eq) in a mixture of double-distilled water and concentrated nitric acid.
-
Add a solution of ceric ammonium nitrate (4.0 eq) in nitric acid.
-
Stir the reaction at a controlled temperature until completion.
-
Extract the product with an organic solvent and purify to obtain 4-formyl-N-isopropylbenzamide.
Step 4: Synthesis of Procarbazine
-
In a reaction flask, dissolve 4-formyl-N-isopropylbenzamide (1.0 eq) and methylhydrazine sulfate (3.5 eq) in absolute ethanol.
-
Add triethylamine (5.0 eq) and stir the mixture at 80°C for 2 hours.
-
Cool the reaction mixture and add sodium cyanoborohydride (NaBH₃CN) (2.0 eq).
-
Stir the reaction overnight at room temperature.
-
Work up the reaction by adding saturated sodium chloride solution and extracting with ethyl acetate.
-
Dry the organic phase, concentrate, and purify by silica gel column chromatography to obtain procarbazine.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | p-Tolunitrile | [5] |
| Overall Yield | 74% | [5] |
| Purification | Silica gel column chromatography | [5] |
| Melting Point | 223 °C | [6] |
Mechanism of Action of Procarbazine
Procarbazine is a prodrug that is metabolically activated in the liver to its active azo derivative.[7][8] The cytotoxic effects of procarbazine are believed to result from the inhibition of DNA, RNA, and protein synthesis.[9] The active metabolites can act as alkylating agents, methylating DNA, which leads to strand breaks and ultimately apoptosis in rapidly dividing cancer cells.[7]
Caption: Procarbazine's mechanism of action leading to cancer cell apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Iproniazid - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. CN110283094A - A kind of synthesis technology of anticancer drug procarbazine - Google Patents [patents.google.com]
- 6. Procarbazine | C12H19N3O | CID 4915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Procarbazine - Wikipedia [en.wikipedia.org]
- 9. PROCARBAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
analytical methods for quantification of 1-Isopropylhydrazine by HPLC
Application Note: Quantification of 1-Isopropylhydrazine by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a chemical intermediate and a potential impurity in pharmaceutical manufacturing. Due to its structural properties, specifically its high polarity and lack of a significant UV-absorbing chromophore, direct quantification by reversed-phase high-performance liquid chromatography (RP-HPLC) is challenging.[1][2] This application note details reliable and sensitive HPLC methods for the quantification of this compound through pre-column derivatization. This process introduces a chromophore into the molecule, enhancing its detectability by UV or other optical detectors and improving its retention on standard reversed-phase columns.[1][3]
Principle of Derivatization: The core of this analytical approach is the reaction of the primary amine group of this compound with an aldehyde-containing reagent. This reaction forms a stable hydrazone derivative that is highly active in the UV spectrum and less polar than the parent compound. Salicylaldehyde is a commonly used reagent for this purpose, reacting with the hydrazine moiety to form a salazine derivative, which can be readily analyzed.[3][4] Other reagents like benzaldehyde or p-anisaldehyde can also be employed.[1][5][6]
Method 1: Quantification by RP-HPLC with UV Detection
This method is a robust and widely accessible technique for routine quality control and quantification of this compound in drug substances and other matrices.
Experimental Protocol
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade Methanol[4]
-
HPLC-grade Acetonitrile[3]
-
Ammonium dihydrogen phosphate[4]
-
Ultra-pure water[4]
-
Sample containing this compound
2. Standard Solution Preparation:
-
Stock Standard (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ultra-pure water.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with a suitable diluent (e.g., methanol or a water/methanol mixture) to achieve concentrations across the desired calibration range (e.g., 0.1 - 10 µg/mL).
3. Sample Preparation and Derivatization:
-
Accurately weigh a sample amount equivalent to approximately 100 mg of the active pharmaceutical ingredient (API) into a 50 mL volumetric flask.
-
Add 25 mL of diluent and sonicate to dissolve the sample completely.
-
Add 0.5 mL of salicylaldehyde solution (e.g., 1% in methanol).[4]
-
Allow the reaction to proceed at ambient temperature for approximately 20-30 minutes to ensure complete derivatization.[4]
-
Dilute the solution to the final volume with the diluent and mix thoroughly.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Treat the working standards using the same derivatization procedure (steps 3-6) to ensure consistency.
4. Chromatographic Conditions: The following table summarizes the instrumental parameters for the HPLC-UV analysis.
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent with UV/PDA detector |
| Column | Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column[4] |
| Mobile Phase | Buffer:Methanol (25:75 v/v). Buffer: 10g Ammonium dihydrogen phosphate in 1000 mL water.[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | Ambient or 25°C |
| Detection Wavelength | 360 nm[4] |
| Injection Volume | 10 µL |
| Run Time | ~15 minutes |
Data Presentation: Method Performance
The method should be validated according to ICH guidelines.[4] The table below shows typical performance characteristics for a validated method.
| Validation Parameter | Typical Result |
| Linearity (Correlation Coefficient, r²) | > 0.999[3] |
| Range | 10 - 1000 ppm[3] |
| Limit of Detection (LOD) | ~3 ppm[4] |
| Limit of Quantification (LOQ) | ~10 ppm[3] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0%[3] |
Method 2: High-Sensitivity Quantification by RP-HPLC-MS/MS
For applications requiring lower detection limits, such as genotoxic impurity analysis, HPLC coupled with tandem mass spectrometry (MS/MS) is the preferred method. Isotope dilution can be used for enhanced accuracy.[5]
Experimental Protocol
1. Materials and Reagents:
-
This compound standard
-
¹⁵N₂-labeled Isopropylhydrazine (Internal Standard, IS)
-
p-Anisaldehyde (derivatizing agent)[5]
-
HPLC-grade Acetonitrile[5]
-
Formic Acid[5]
-
Ultra-pure water
2. Sample Preparation and Derivatization:
-
Spike samples and calibration standards with the ¹⁵N₂-labeled internal standard.
-
Perform a sample cleanup step if the matrix is complex (e.g., protein precipitation for plasma, filtration for urine).[5]
-
Add p-anisaldehyde to the sample and heat at 60°C to facilitate derivatization.[5]
-
After cooling, the sample is ready for injection.
3. Chromatographic and MS/MS Conditions:
Table 1: HPLC Conditions
| Parameter | Condition |
|---|---|
| HPLC System | Agilent 1200 or equivalent[5] |
| Column | Agilent Zorbax SB-C18 (2.1 x 50 mm, 1.8 µm)[5] |
| Mobile Phase | Isocratic: 40:60 (v/v) Water:Acetonitrile with 0.1% Formic Acid[5] |
| Flow Rate | 0.5 mL/min[5] |
| Column Temperature | 60°C[5] |
| Injection Volume | 5 µL[5] |
Table 2: MS/MS Conditions (Example Transitions)
| Parameter | Setting |
|---|---|
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | m/z of derivatized 1-IPH → Product Ion |
| MRM Transition (Internal Standard) | m/z of derivatized ¹⁵N₂-1-IPH → Product Ion |
| Collision Energy | Optimized for the specific derivative |
Note: The exact m/z values must be determined experimentally for the this compound derivative.
Data Presentation: Method Performance
| Validation Parameter | Typical Result |
| Linearity (r²) | > 0.998[5] |
| Lower Limit of Quantification (LLOQ) | < 0.1 ng/mL[5] |
| Accuracy (% Relative Error) | ≤ 15%[5] |
| Precision (% RSD) | ≤ 15%[5] |
Visualizations
Caption: General workflow for the quantification of this compound by HPLC.
Caption: Logical diagram of the pre-column derivatization strategy.
References
- 1. Issue's Article Details [indiandrugsonline.org]
- 2. helixchrom.com [helixchrom.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrazine determination in sludge samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Isopropylhydrazine as a Versatile Building Block for Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isopropylhydrazine and its derivatives are pivotal building blocks in the synthesis of a wide array of agrochemicals. The incorporation of the isopropylhydrazine moiety into heterocyclic scaffolds, particularly pyrazoles, has led to the development of potent fungicides, insecticides, and herbicides. This document provides detailed application notes, experimental protocols, and an overview of the mode of action for agrochemicals derived from this versatile chemical intermediate.
The hydrazine functional group in this compound provides a reactive site for the construction of various nitrogen-containing heterocycles, which are fundamental to many biologically active molecules.[1] The isopropyl group often plays a crucial role in modulating the compound's lipophilicity and binding affinity to target enzymes. Pyrazole derivatives, in particular, have been extensively explored in agrochemical research, with many exhibiting a broad spectrum of biological activities.[2][3]
Synthetic Applications
This compound is a key precursor for the synthesis of substituted pyrazoles, a prominent class of compounds in agrochemical discovery. A common strategy involves the synthesis of an isopropyl-substituted pyrazole intermediate, which can then be further functionalized to generate a library of potential agrochemical candidates. A prime example is the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole, a valuable building block for molecules with potential fungicidal properties.[2] The nitro group at the 4-position can be readily reduced to an amino group, which serves as a handle for further chemical modifications, such as the formation of amides, sulfonamides, or ureas, allowing for the fine-tuning of biological activity and physicochemical properties.[2]
Experimental Workflow for Synthesis and Evaluation
The general workflow for the utilization of this compound as a building block in agrochemical development involves a multi-step process, from the synthesis of the key pyrazole intermediate to biological screening.
Caption: Experimental workflow from synthesis to lead optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound
A patented method for the synthesis of this compound involves the reaction of hydrazine hydrate with isopropyl alcohol in the presence of hydrochloric acid.[2] The process yields the desired product in high purity and is scalable for industrial production.
Materials:
-
Hydrazine hydrate (80%)
-
Hydrochloric acid (30%)
-
Isopropyl alcohol (96%)
Procedure:
-
To a reaction kettle, add 470g of 80% hydrazine hydrate.
-
While stirring and maintaining the temperature at 30°C, slowly add 912g of 30% hydrochloric acid to adjust the pH to 6.5-7.0.
-
After the reaction is complete, heat the mixture to 80°C and dehydrate under reduced pressure (0.1 MPa) to obtain hydrazine hydrochloride.
-
Transfer the hydrazine hydrochloride to a reactor and add 1725g of 96% isopropyl alcohol.
-
Seal the reactor and heat to 115°C, maintaining a pressure of 0.6 MPa for 2.5 hours.
-
Cool the reaction mixture to 55°C and distill off the isopropanol to obtain a solution of isopropyl hydrazine hydrochloride.
-
Transfer the isopropyl hydrazine hydrochloride solution to a separate kettle and add 562g of 80% hydrazine hydrate for neutralization.
-
The resulting mixture is then subjected to vacuum distillation to obtain crude this compound.
-
The crude product is purified by liquid-liquid separation and washing with pure water to yield the final product with a purity of up to 95.7%.[2]
Protocol 2: Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole[2]
This protocol describes the N-alkylation of 3-methyl-4-nitro-1H-pyrazole with isopropyl bromide to yield the key intermediate.
Materials:
-
3-methyl-4-nitro-1H-pyrazole
-
Isopropyl bromide (2-bromopropane)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 3-methyl-4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add isopropyl bromide (1.5 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.[2]
Protocol 3: Reduction of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole to 1-isopropyl-3-methyl-1H-pyrazol-4-amine[2]
The reduction of the nitro group is a critical step for creating derivatives for agrochemical screening.
Materials:
-
1-isopropyl-3-methyl-4-nitro-1H-pyrazole
-
Iron powder (Fe)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 1-isopropyl-3-methyl-4-nitro-1H-pyrazole (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) to the suspension.
-
Heat the mixture to reflux and add concentrated HCl (0.5 eq) dropwise.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 1-isopropyl-3-methyl-1H-pyrazol-4-amine.[2]
Biological Activity and Data
Derivatives of this compound, particularly pyrazole-containing compounds, have demonstrated significant activity across a range of agrochemical applications.
Fungicidal Activity
Many pyrazole-based fungicides function as Succinate Dehydrogenase Inhibitors (SDHIs).[2] These compounds disrupt the mitochondrial electron transport chain in fungi, leading to the inhibition of cellular respiration and ultimately cell death.[2]
Table 1: In Vitro Fungicidal Activity of a Representative Pyrazole Carboxamide Derivative [2]
| Target Pathogen | EC₅₀ (µg/mL) |
| Botrytis cinerea (Gray Mold) | 1.93 |
| Rhizoctonia solani (Sheath Blight) | 0.27 |
| Fusarium graminearum (Head Blight) | 1.94 |
Note: The data presented is representative of pyrazole carboxamides and serves as a hypothetical example of the potential activity of compounds derived from 1-isopropyl-3-methyl-1H-pyrazol-4-amine.[4]
Insecticidal Activity
Pyrazole derivatives have also been developed as potent insecticides. Their mode of action often involves targeting the nervous system of insects.
Table 2: Insecticidal Activity of Pyrazole Derivatives [1][5]
| Compound | Target Pest | LC₅₀ (µg/mL) |
| Pyrazole Schiff base 3f | Termite | 0.001 |
| Pyrazole Schiff base 3d | Termite | 0.006 |
| Fipronil (Reference) | Termite | 0.038 |
| Pyrazole derivative 6h | Locust | 47.68 |
| Fipronil (Reference) | Locust | 63.09 |
| Diacylhydrazine derivative | Helicoverpa armigera | Favorable activity |
| Diacylhydrazine derivative | Plutella xylostella | Favorable activity |
Herbicidal Activity
The 1,2,4-triazolinone scaffold, which can be synthesized from hydrazine derivatives, is present in several commercial herbicides.[6] These compounds can act as inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.
Table 3: Herbicidal Activity of 1,2,4-Triazolinone Derivatives [6]
| Compound | Weed Species | Activity at 1.5 kg/ha |
| Various derivatives | Broadleaf and grass weeds | Displayed herbicidal activity |
Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)
A significant number of fungicides derived from pyrazole carboxamides act by inhibiting the enzyme succinate dehydrogenase (also known as complex II) in the mitochondrial respiratory chain. This inhibition disrupts the production of ATP, the energy currency of the cell, leading to fungal death.
Caption: Mode of action of pyrazole-based SDHI fungicides.
Conclusion
This compound is a valuable and versatile building block for the development of novel agrochemicals. Its utility in the synthesis of pyrazole and other heterocyclic derivatives has led to the discovery of compounds with potent fungicidal, insecticidal, and herbicidal activities. The provided protocols offer a foundation for the synthesis and functionalization of key intermediates, enabling researchers to explore the vast chemical space and develop next-generation crop protection agents. The clear mode of action for many of these derivatives, such as the inhibition of succinate dehydrogenase, provides a rational basis for further design and optimization efforts in the ongoing quest for more effective and sustainable agricultural solutions.
References
- 1. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Procedure for Hydrazone Formation with 1-Isopropylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazones are a versatile class of organic compounds characterized by the R¹R²C=NNHR³ functional group. They are synthesized through the condensation reaction of a hydrazine derivative with an aldehyde or a ketone. This reaction is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by hydrazone derivatives, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. The formation of the hydrazone linkage is a key step in the synthesis of numerous pharmacologically active molecules.
This document provides a detailed experimental procedure for the formation of hydrazones from 1-isopropylhydrazine and a representative aldehyde or ketone. The protocol outlines the reaction conditions, purification methods, and characterization of the resulting N'-isopropylhydrazone.
Reaction Mechanism and Workflow
The formation of a hydrazone proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable hydrazone product. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
A general workflow for the synthesis and characterization of N'-isopropylhydrazones is depicted below.
Figure 1. A generalized workflow for the synthesis, purification, and characterization of N'-isopropylhydrazones.
Experimental Protocols
The following protocols describe the synthesis of an N'-isopropylhydrazone from an aldehyde or a ketone.
Protocol 1: Synthesis of an Aldehyde N'-Isopropylhydrazone
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Ethanol (or other suitable solvent)
-
Glacial Acetic Acid (catalytic amount)
-
Anhydrous Magnesium Sulfate
-
Dichloromethane (for extraction)
-
Hexane (for recrystallization)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in ethanol (10 mL), add this compound (1.1 mmol).
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to afford the pure aldehyde N'-isopropylhydrazone.
Protocol 2: Synthesis of a Ketone N'-Isopropylhydrazone
Materials:
-
Ketone (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Methanol (or other suitable solvent)
-
Hydrochloric Acid (catalytic amount, e.g., a few drops of a dilute solution)
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve the ketone (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Add this compound (1.1 mmol) to the solution.
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude ketone N'-isopropylhydrazone by column chromatography on silica gel or by recrystallization.
Data Presentation
The following tables summarize typical reaction conditions and expected characterization data for the synthesis of N'-isopropylhydrazones.
Table 1: Representative Reaction Conditions for N'-Isopropylhydrazone Synthesis
| Carbonyl Compound | Stoichiometry (Hydrazine:Carbonyl) | Solvent | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzaldehyde | 1.1 : 1 | Ethanol | Acetic Acid | 25 | 3 | 85-95 |
| Acetophenone | 1.2 : 1 | Methanol | HCl | 65 | 6 | 70-85 |
| Cyclohexanone | 1.1 : 1 | Ethanol | - | 25 | 4 | 80-90 |
Table 2: Spectroscopic Data for a Representative Aldehyde N'-Isopropylhydrazone (e.g., Benzaldehyde N'-Isopropylhydrazone)
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃, δ ppm) | ~7.7-7.2 (m, Ar-H), ~7.9 (s, 1H, CH=N), ~4.0 (sept, 1H, CH(CH₃)₂), ~1.2 (d, 6H, CH(CH₃)₂) |
| ¹³C NMR (CDCl₃, δ ppm) | ~140-125 (Ar-C), ~145 (C=N), ~50 (CH(CH₃)₂), ~22 (CH(CH₃)₂) |
| IR (cm⁻¹) | ~3250 (N-H stretch), ~1620 (C=N stretch), ~3050, 1600, 1490 (Aromatic C-H and C=C stretch) |
| Mass Spec (m/z) | [M]+ corresponding to the molecular weight of the product |
Signaling Pathways and Applications in Drug Development
Hydrazone-based compounds are known to interact with various biological targets. For instance, some hydrazone derivatives have been shown to inhibit enzymes like monoamine oxidase (MAO) or act as iron chelators. The specific signaling pathways affected depend on the overall structure of the molecule. The N'-isopropyl group can influence the lipophilicity and steric properties of the hydrazone, which in turn can affect its pharmacokinetic and pharmacodynamic profile.
In drug development, the synthesis of a library of hydrazone derivatives with varying substituents is a common strategy to explore structure-activity relationships (SAR). The protocol described here provides a fundamental method for generating such libraries based on a this compound scaffold.
Application Notes and Protocols: 1-Isopropylhydrazine Hydrochloride in Aqueous vs. Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isopropylhydrazine hydrochloride (CAS 16726-41-3) is a versatile reagent and intermediate crucial for the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the reactive hydrazine functional group, which is a key building block for nitrogen-containing heterocyclic compounds such as hydrazones and pyrazoles.[3] This document provides detailed application notes and protocols for the use of this compound hydrochloride, with a specific focus on the practical differences and considerations when using it in aqueous versus organic solvents.
The choice of solvent is a critical parameter that can significantly influence reaction outcomes, solubility, stability, and workup procedures. As a hydrochloride salt, this compound exhibits good solubility in polar protic solvents like water, while its reactivity profile can be modulated in various organic media.
Data Presentation: Physicochemical Properties
Quantitative solubility and stability data for this compound hydrochloride is not extensively documented in publicly available literature. The following tables summarize the available qualitative information and general characteristics based on the properties of similar hydrazine salts.
Table 1: Solubility Profile
| Solvent Class | Example Solvent | Qualitative Solubility of this compound HCl | Rationale & Remarks |
| Aqueous | Water | Soluble[4] | As a salt, it readily dissolves in polar protic solvents. The free base is also water-soluble.[5] |
| Polar Protic | Methanol, Ethanol | Soluble | The polarity and hydrogen bonding capacity facilitate the dissolution of the salt. |
| Polar Aprotic | DMSO, DMF | Likely Soluble | High polarity can solvate the ionic compound, though solubility may be less than in protic solvents. |
| Ethereal | THF, Diethyl Ether | Sparingly Soluble to Insoluble | Lower polarity is generally insufficient to dissolve the salt. The free base may show some solubility. |
| Halogenated | Dichloromethane (DCM) | Sparingly Soluble to Insoluble | The salt form has limited solubility in solvents of moderate polarity.[6] |
| Non-polar | Hexanes, Toluene | Insoluble | The significant difference in polarity prevents dissolution. |
Table 2: Stability and Reactivity Comparison
| Parameter | Aqueous Solvents | Organic Solvents |
| Stability | Generally stable under acidic conditions. Prone to oxidation in neutral or alkaline solutions, especially in the presence of oxygen and metal ions (e.g., Cu²⁺).[7] | Stability is generally higher, especially in inert, aprotic solvents. Degradation can still occur in the presence of oxidants. |
| Reactivity | The free hydrazine base is the reactive species. In aqueous solution, the equilibrium between the protonated (inactive) and free base form is pH-dependent. Reactions often require pH adjustment. | To liberate the reactive free base from the hydrochloride salt, an external base (e.g., triethylamine, NaHCO₃) is typically required. |
| Reaction Rates | Nucleophilic reactions can be significantly slower (e.g., >100 times) compared to polar aprotic solvents like acetonitrile.[1] | Reaction rates are generally faster due to better solvation of reactants and less interference from solvent molecules. |
| Common Use Cases | Reactions where pH control is straightforward or when subsequent steps are performed in water. | Broadly used in organic synthesis for higher yields and faster reactions, especially when reactants or products are water-sensitive.[3] |
Experimental Protocols
The following are representative protocols for a common application of this compound hydrochloride: the formation of a hydrazone from a carbonyl compound. These protocols highlight the procedural differences between aqueous and organic media.
Protocol 1: Hydrazone Synthesis in an Aqueous Medium (pH-Controlled)
This protocol is suitable for water-soluble carbonyl compounds. The reaction relies on adjusting the pH to generate a sufficient concentration of the free hydrazine nucleophile.
Materials:
-
This compound hydrochloride
-
Aldehyde or Ketone (water-soluble)
-
Deionized Water
-
Sodium Acetate (or other suitable buffer)
-
1 M Hydrochloric Acid (for pH adjustment)
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Reaction flask
Procedure:
-
Dissolution: In a reaction flask, dissolve the carbonyl compound (1.0 eq) in deionized water.
-
Reagent Addition: Add this compound hydrochloride (1.1 eq) to the solution and stir until fully dissolved.
-
pH Adjustment: Slowly add a solution of sodium acetate or another appropriate base to adjust the pH of the reaction mixture to 5-6. This pH range represents a compromise between liberating the free hydrazine and preventing acid-catalyzed side reactions of the carbonyl.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS). The formation of a precipitate (the hydrazone product) may be observed.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) may be performed if further purification is needed.
Protocol 2: Hydrazone Synthesis in an Organic Medium (Base-Mediated)
This protocol is preferred for carbonyl compounds soluble in organic solvents and is often more efficient.
Materials:
-
This compound hydrochloride
-
Aldehyde or Ketone
-
Anhydrous Ethanol (or Methanol, THF)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Magnetic stirrer and stir bar
-
Reaction flask with condenser and inert gas inlet (e.g., Nitrogen or Argon)
Procedure:
-
Setup: Assemble a reaction flask with a condenser under an inert atmosphere.
-
Suspension: Add the carbonyl compound (1.0 eq) and this compound hydrochloride (1.1 eq) to the anhydrous organic solvent (e.g., ethanol). Stir to create a suspension.
-
Base Addition: Slowly add a base, such as triethylamine (1.2 eq), to the suspension. The base will react with the hydrochloride salt to liberate the free this compound, often resulting in the precipitation of triethylammonium chloride.
-
Reaction: Heat the reaction mixture to reflux (or stir at room temperature, depending on the reactivity of the carbonyl). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Remove the salt byproduct (e.g., triethylammonium chloride) by filtration. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: Comparative workflow for hydrazone synthesis.
Signaling Pathway: MAO Inhibition
This compound is a known monoamine oxidase (MAO) inhibitor. Hydrazine-based inhibitors typically act as mechanism-based inactivators, forming an irreversible covalent bond with the enzyme's FAD cofactor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Isopropylhydrazine Hydrochloride CAS#: 16726-41-3 [m.chemicalbook.com]
- 5. Buy this compound | 2257-52-5 [smolecule.com]
- 6. CN103508924A - Preparation of Isopropylhydrazine Derivatives by New Process for the Synthesis of Drug Intermediates - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of 1-Isopropylhydrazine Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-Isopropylhydrazine and its salts are valuable reagents in organic synthesis and are of particular interest to the pharmaceutical and agrochemical industries. As a hydrazine derivative, it serves as a key building block for the synthesis of various heterocyclic compounds. Proper preparation of stock solutions is critical for the accuracy and reproducibility of experimental results. This document provides protocols and safety information to guide researchers in the effective use of this compound.
Safety Precautions
This compound and its salts are hazardous materials and must be handled with extreme caution. The following safety precautions are mandatory:
-
Engineering Controls : All work with this compound and its solutions must be conducted in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE) :
-
Gloves : Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Gloves should be inspected before use and disposed of properly after handling.
-
Eye Protection : Chemical safety goggles and a face shield are required.
-
Lab Coat : A flame-resistant lab coat should be worn.
-
-
Handling :
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.
-
Avoid inhalation of dust or vapors.
-
Prevent the formation of dust and aerosols.
-
Use non-sparking tools and avoid sources of ignition as this compound is flammable.
-
The hydrochloride salt is hygroscopic and air-sensitive; handle under an inert atmosphere (e.g., argon or nitrogen) where possible.
-
-
Disposal : Dispose of waste, including contaminated materials and unused solutions, as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.
Physicochemical Properties and Solubility
This compound is a colorless to pale yellow liquid, while its hydrochloride salt is a white to off-white solid. The hydrochloride salt is generally preferred for laboratory use due to its greater stability.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| CAS Number | 16726-41-3 | [1] |
| Molecular Formula | C₃H₁₁ClN₂ | [1] |
| Molecular Weight | 110.59 g/mol | [2] |
| Appearance | White to almost white powder/crystal | [3] |
| Melting Point | 115-118 °C | [4] |
Solubility Profile
Qualitative data indicates that this compound and its hydrochloride salt are soluble in water and polar organic solvents. However, specific quantitative solubility data is not widely available. Researchers should experimentally determine the solubility in their solvent of choice for precise concentration requirements.
Table 2: Qualitative Solubility of this compound Hydrochloride
| Solvent | Qualitative Solubility |
| Water | Soluble[3] |
| Ethanol | Expected to be soluble |
| Methanol | Expected to be soluble |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble |
Experimental Protocols
The following are generalized protocols for the preparation of stock solutions. It is recommended to perform a small-scale solubility test before preparing a large volume of solution.
Preparation of a 1 M Aqueous Stock Solution of this compound Hydrochloride
Materials:
-
This compound hydrochloride (MW: 110.59 g/mol )
-
Deionized or distilled water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper
-
Appropriate PPE (gloves, goggles, face shield, lab coat)
Protocol:
-
Calculation : To prepare 100 mL of a 1 M solution, you will need: 1 mol/L * 0.1 L * 110.59 g/mol = 11.06 g of this compound hydrochloride.
-
Weighing : In a chemical fume hood, carefully weigh out 11.06 g of this compound hydrochloride onto weighing paper.
-
Dissolution : a. Place approximately 80 mL of deionized water into a 100 mL volumetric flask containing a magnetic stir bar. b. Carefully add the weighed this compound hydrochloride to the water. c. Stir the mixture until the solid is completely dissolved. Gentle heating may be applied if necessary, but avoid high temperatures.
-
Final Volume Adjustment : a. Once the solid is fully dissolved and the solution has returned to room temperature, add deionized water to bring the final volume to the 100 mL mark on the volumetric flask. b. Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage : Transfer the solution to a clearly labeled, airtight container. Store in a cool, dark, and dry place, preferably under an inert atmosphere.[5]
Preparation of a 100 mM Stock Solution of this compound Hydrochloride in DMSO
Materials:
-
This compound hydrochloride (MW: 110.59 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper
-
Appropriate PPE
Protocol:
-
Calculation : To prepare 10 mL of a 100 mM (0.1 M) solution, you will need: 0.1 mol/L * 0.01 L * 110.59 g/mol = 0.1106 g (110.6 mg) of this compound hydrochloride.
-
Weighing : In a chemical fume hood, weigh 110.6 mg of this compound hydrochloride.
-
Dissolution : a. Add the weighed solid to a 10 mL volumetric flask. b. Add approximately 8 mL of anhydrous DMSO. c. Stir or sonicate until the solid is completely dissolved.
-
Final Volume Adjustment : a. Add anhydrous DMSO to bring the final volume to the 10 mL mark. b. Mix thoroughly.
-
Storage : Store in a tightly sealed container, protected from moisture and light, in a cool and dry place.
Storage and Stability
This compound hydrochloride is known to be air-sensitive and hygroscopic. Its solutions are also expected to be sensitive to air and light, potentially leading to degradation over time.
-
Storage Conditions : Stock solutions should be stored in airtight containers, preferably with an inert gas overlay (e.g., argon or nitrogen).[3] Store in a cool (<15°C), dark, and dry place.
-
Stability : The stability of this compound solutions is not well-documented. It is recommended to prepare fresh solutions for critical applications. For long-term storage, it is advisable to conduct stability studies under your specific storage conditions. This can be done by monitoring the solution's purity over time using analytical techniques such as HPLC or NMR. Avoid long storage periods as the product can degrade.[6]
Workflow and Diagrams
Workflow for Stock Solution Preparation
The general workflow for preparing a stock solution of this compound hydrochloride is as follows:
Caption: Workflow for preparing this compound HCl stock solutions.
Logical Relationship of Safety and Handling
The following diagram illustrates the logical flow of considerations for safely handling this compound.
Caption: Safety and handling considerations for this compound.
References
- 1. This compound hydrochloride | C3H11ClN2 | CID 85573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride - Amerigo Scientific [amerigoscientific.com]
- 3. Isopropylhydrazine Hydrochloride CAS#: 16726-41-3 [m.chemicalbook.com]
- 4. Isopropylhydrazine Hydrochloride | 16726-41-3 [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. spectrumchemical.com [spectrumchemical.com]
Application Note: Quantification of 1-Isopropylhydrazine via Benzaldehyde Derivatization for UV Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isopropylhydrazine is a chemical intermediate and a potential impurity in pharmaceutical manufacturing. Due to its potential toxicity and lack of a strong chromophore, direct quantification at low levels by UV-Vis spectrophotometry is challenging. This application note describes a method for the derivatization of this compound with benzaldehyde to form a UV-active hydrazone, enabling its indirect quantification. The resulting product, 1-isopropyl-2-benzylidenehydrazine, possesses a conjugated system that absorbs UV radiation, allowing for sensitive detection by HPLC-UV or spectrophotometry. This method is adapted from established procedures for the analysis of hydrazine.[1]
Principle of Derivatization
The analytical method is based on the condensation reaction between the primary amine group of this compound and the carbonyl group of benzaldehyde. This reaction forms a stable hydrazone derivative which exhibits strong UV absorbance, making it suitable for quantitative analysis.[1] The reaction is typically carried out under mild conditions.[1]
Quantitative Data Summary
| Analyte | Derivatizing Agent | Matrix | Detection Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| Hydrazine | Benzaldehyde | Pharmaceuticals | LC-MS | 0.002 ng/mL | 0.005 ng/mL | 1-100 ppm | [1] |
| Phenylhydrazine | 4-Nitrobenzaldehyde | Drug Intermediate | HPLC-DAD | 0.008 µg/mL | 0.02 µg/mL | Not Specified |
Experimental Protocols
Note: The following protocols are adapted from methods for hydrazine and should be optimized and validated for the specific analysis of this compound.
Protocol 1: Spectrophotometric Quantification of this compound
1. Scope: This protocol describes a method for the derivatization of this compound with benzaldehyde and its quantification using a UV-Vis spectrophotometer.
2. Reagents and Materials:
-
This compound standard solution (e.g., 100 µg/mL in methanol)
-
Benzaldehyde solution (1% v/v in methanol): Add 1 mL of benzaldehyde to 99 mL of methanol.[1]
-
Methanol (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
3. Standard Preparation: Prepare a series of standard solutions of this compound by diluting the stock solution with methanol to achieve concentrations ranging from approximately 0.1 µg/mL to 10 µg/mL.
4. Derivatization Procedure:
-
To 1 mL of each standard solution and the sample solution in separate vials, add 100 µL of the 1% Benzaldehyde solution.[1]
-
Vortex the solutions for 30 seconds.
-
Allow the reaction to proceed at room temperature for 20 minutes.[1]
-
Dilute the solutions to a final volume of 10 mL with methanol.[1]
5. Measurement:
-
Record the UV-Vis spectrum of the derivatized standards from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax) for 1-isopropyl-2-benzylidenehydrazine. The maximum absorption for the analogous benzalazine is around 300 nm.
-
Measure the absorbance of the derivatized standards and samples at the determined λmax.
6. Data Analysis:
-
Construct a calibration curve by plotting the absorbance versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Protocol 2: HPLC-UV Method for the Determination of this compound
1. Scope: This protocol details the derivatization of this compound with benzaldehyde followed by quantification using High-Performance Liquid Chromatography with UV detection.
2. Reagents and Materials:
-
This compound stock solution (e.g., 100 µg/mL in diluent)
-
Benzaldehyde Derivatizing Solution (0.1 M in methanol): Dissolve 1.06 g of benzaldehyde in 100 mL of methanol.[1]
-
Diluent: 50:50 (v/v) Methanol:Water[1]
-
HPLC grade methanol, acetonitrile, and water
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 250mm x 4.6mm, 5µm)
3. Standard and Sample Preparation:
-
Prepare a series of standard solutions of this compound by diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 0.1 µg/mL to 10 µg/mL).[1]
-
Dissolve the sample containing this compound in the diluent.
4. Derivatization Procedure:
-
To 1 mL aliquots of the sample solution and each standard solution, add 100 µL of the 0.1 M Benzaldehyde Derivatizing Solution.[1]
-
Vortex the solutions for 30 seconds.[1]
-
Allow the reaction to proceed at room temperature for 20 minutes.[1]
-
Transfer the derivatized solutions to autosampler vials for HPLC analysis.
5. HPLC Conditions (starting point for optimization):
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined by UV scan of a derivatized standard (expecting in the 300-350 nm range). A detection wavelength of 330-460 nm has been used for similar derivatives.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the standards.
-
Quantify the amount of this compound in the sample based on its peak area.
Visualizations
Caption: Derivatization of this compound with Benzaldehyde.
Caption: Workflow for HPLC-UV analysis of this compound.
References
Troubleshooting & Optimization
improving yield in 1-Isopropylhydrazine synthesis reactions
Technical Support Center: 1-Isopropylhydrazine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of this compound synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound, and which one generally offers the best yield?
A1: Several methods for synthesizing this compound have been reported, each with its own advantages and disadvantages in terms of yield, cost, and safety. The choice of synthesis route often depends on the available starting materials, equipment, and desired scale of the reaction.
One common approach involves the reaction of isopropyl alcohol with hydrazine hydrochloride.[1][2] Another method utilizes the reaction of 2-bromopropane with an excess of hydrazine hydrate.[1] A one-step synthesis using isopropanol and hydrazine hydrate in the presence of a catalyst has also been described.[3]
Below is a comparison of common synthesis routes with their reported yields.
Table 1: Comparison of this compound Synthesis Routes
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Reported Yield | Reference |
|---|---|---|---|---|
| Route A | Hydrazine Hydrate, Hydrochloric Acid, Isopropanol | Inert Gas | ~95% | [1][2] |
| Route B | Isopropanol, Hydrazine Hydrate | Calgon | >90% | [3] |
| Route C | 2-Bromopropane | Excess Hydrazine Hydrate | Low (difficult extraction) | [1] |
| Route D | Ethyl Carbazate, Acetone | Hydrogenation (Pt/C or PtO2) | <80% |[1] |
Note: Yields can vary depending on specific reaction conditions and scale.
Q2: My reaction yield is significantly lower than reported values. What are the most common causes of low yield in this compound synthesis?
A2: Low yields in this compound synthesis can be attributed to several factors, ranging from the quality of reagents to suboptimal reaction conditions.[4][5] Below is a troubleshooting guide to help identify and address potential issues.
Troubleshooting Common Causes of Low Yield:
-
Purity of Starting Materials: Impurities in hydrazine hydrate or isopropanol can lead to side reactions, reducing the overall yield.[4] It is advisable to use high-purity reagents.
-
Reaction Stoichiometry: Incorrect molar ratios of reactants can result in incomplete conversion of the limiting reagent. A slight excess of hydrazine may be necessary to drive the reaction to completion.[4]
-
Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that need to be carefully controlled and optimized.[5]
-
Product Isolation and Purification: Significant product loss can occur during the work-up and purification steps.[6] The high solubility of this compound in water can make extraction challenging.[1]
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.[5]
Below is a workflow diagram to help troubleshoot low yield issues.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Q3: How can I optimize the reaction conditions to maximize the yield of this compound?
A3: Optimizing reaction conditions is crucial for maximizing the yield.[7] Key parameters to consider include temperature, pressure, reaction time, and the choice of solvent and catalyst.
Table 2: Optimization of Reaction Parameters for this compound Synthesis
| Parameter | General Range | Remarks |
|---|---|---|
| Temperature | 100 - 130°C | Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts.[2] |
| Pressure | 0.5 - 0.7 MPa | A closed system under pressure is often used to prevent the loss of volatile reactants.[2] |
| Reaction Time | 2 - 7 hours | The optimal reaction time should be determined by monitoring the reaction progress using techniques like TLC or GC.[3][4] |
| pH | 6.5 - 7.0 | In some procedures, the pH is adjusted to this range during the formation of the hydrazine hydrochloride intermediate.[1][8] |
| Catalyst | Varies by method | In the one-step synthesis from isopropanol and hydrazine hydrate, calgon is used as a catalyst.[3] |
Experimental Protocol: Synthesis via Hydrazine Hydrochloride and Isopropanol [8]
-
Preparation of Hydrazine Hydrochloride:
-
In a reaction vessel under an inert gas atmosphere, add hydrazine hydrate (e.g., 470g, 80% concentration).
-
While stirring and maintaining the temperature at 30°C, slowly add hydrochloric acid (e.g., 912g, 30% concentration) to adjust the pH to 6.5-7.0.
-
After the addition is complete, heat the mixture to 80°C and apply a vacuum (0.1 MPa) to remove water, yielding hydrazine hydrochloride.
-
-
Synthesis of this compound Hydrochloride:
-
Transfer the prepared hydrazine hydrochloride to a suitable reactor.
-
Add isopropanol (e.g., 1725g, 96% concentration).
-
Seal the reactor and heat to 115°C, allowing the pressure to build to 0.6 MPa.
-
Maintain these conditions for 2.5 hours.
-
Cool the reaction mixture to 55°C and remove the excess isopropanol by distillation to obtain a solution of this compound hydrochloride.
-
-
Liberation of this compound:
-
Transfer the this compound hydrochloride solution to a separate vessel.
-
Add hydrazine hydrate (e.g., 562g, 80% concentration) to liberate the free base.
-
The resulting mixture is then subjected to vacuum distillation to isolate the crude this compound.
-
Q4: What is a reliable protocol for the purification of this compound to improve the final product yield and purity?
A4: The purification of this compound is a critical step to obtain a high-purity product and can significantly impact the final isolated yield. A common method involves distillation and liquid-liquid extraction.[6]
Purification Protocol: [6]
-
Initial Distillation:
-
The crude reaction mixture containing this compound is first distilled to remove lower-boiling impurities and concentrate the product. The still temperature is typically controlled between 100-108°C, with the distillation temperature at 95-100°C.
-
-
Phase Separation:
-
The concentrated distillate is allowed to stand, leading to the separation of an organic phase (containing this compound) and an aqueous phase.
-
-
Solvent Extraction:
-
The organic phase is separated and extracted multiple times with a suitable organic solvent, such as ether.
-
-
Final Distillation:
-
The combined organic extracts are then distilled to remove the extraction solvent.
-
The fraction collected at 106-108°C (at 750 mmHg) is the purified this compound.
-
Below is a diagram illustrating the purification workflow.
Caption: General workflow for the purification of this compound.
References
- 1. CN105017064A - Synthetic method for isopropyl hydrazine - Google Patents [patents.google.com]
- 2. CN105017064B - A kind of synthetic method of isopropyl hydrazine - Google Patents [patents.google.com]
- 3. CN108191697A - A kind of method of synthetic isopropyl hydrazine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Method for separating and purifying byproduct isopropyl hydrazine produced in preparation of hydrazine hydrate from ketazine - Eureka | Patsnap [eureka.patsnap.com]
- 7. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
troubleshooting low regioselectivity in pyrazole synthesis with substituted hydrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low regioselectivity in pyrazole synthesis using substituted hydrazines.
Troubleshooting Guides & FAQs
This section addresses common issues and questions related to achieving high regioselectivity in the synthesis of pyrazoles from substituted hydrazines and unsymmetrical 1,3-dicarbonyl compounds.
Q1: My pyrazole synthesis is yielding a mixture of regioisomers. What are the primary factors influencing regioselectivity?
A1: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regiochemical outcome is primarily governed by a combination of steric and electronic factors of both reactants, as well as the reaction conditions.[1][2][3]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1][3]
-
Electronic Effects: The electronic nature of the substituents plays a crucial role.[1] Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group towards nucleophilic attack.[1] Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by its substituent.[1]
-
Reaction Conditions: Parameters such as solvent, temperature, and pH can significantly impact the regioselectivity of the reaction.[2][3]
Q2: How can I improve the regioselectivity of my pyrazole synthesis? I am observing the formation of two regioisomers.
A2: Improving regioselectivity often involves optimizing the reaction conditions. Here are several strategies you can employ:
-
Solvent Choice: The choice of solvent can dramatically influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in pyrazole formation compared to traditional solvents like ethanol.[4][5] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thus enhancing selectivity.[5] Protic solvents may favor one regioisomer, while aprotic solvents might favor the other.[6]
-
pH Control: Adjusting the pH of the reaction can alter the reaction pathway and favor the formation of a specific regioisomer.[2][7] For instance, acidic conditions (using hydrazine salts or adding acid) can favor one isomer, while neutral or basic conditions may favor the other.[3][4]
-
Temperature Adjustment: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the regioisomeric ratio. Experimenting with different temperatures, from room temperature to reflux, is recommended.[8]
-
Catalyst Selection: While many pyrazole syntheses are performed without a catalyst, the addition of an acid or base catalyst can influence the rate of competing pathways and, consequently, the regioselectivity.[4]
Below is a workflow to guide your troubleshooting process for low regioselectivity.
Caption: Troubleshooting workflow for low regioselectivity in pyrazole synthesis.
Q3: Are there alternative synthetic methods that provide high or complete regioselectivity?
A3: Yes, several methods have been developed to achieve high regioselectivity in the synthesis of substituted pyrazoles.
-
From N-Alkylated Tosylhydrazones and Terminal Alkynes: This method offers an efficient route to 1,3,5-trisubstituted pyrazoles with complete regioselectivity, especially when similar substituents are present.[9][10]
-
From N-Arylhydrazones and Nitroolefins: This approach provides a regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles.[11]
-
1,3-Dipolar Cycloaddition: The [3+2] cycloaddition of nitrile imines with appropriate dipolarophiles can lead to the formation of pyrazoles with high regioselectivity.[12]
Data Presentation
The following tables summarize the effect of different solvents and substituents on the regioselectivity of pyrazole synthesis.
Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1,3-Diketones and Methylhydrazine.
| Entry | 1,3-Diketone (R1) | Solvent | Regioisomeric Ratio (3-CF3 : 5-CF3) | Reference |
| 1 | 4-MeOC6H4 | EtOH | 60:40 | [4] |
| 2 | 4-MeOC6H4 | TFE | 85:15 | [4][5] |
| 3 | 4-MeOC6H4 | HFIP | 97:3 | [4] |
| 4 | Ph | EtOH | 55:45 | [4] |
| 5 | Ph | TFE | 88:12 | [4] |
| 6 | Ph | HFIP | >99:1 | [4] |
Table 2: Effect of Hydrazine Substituent on Regioselectivity.
| Entry | 1,3-Diketone | Hydrazine | Conditions | Major Regioisomer | Reference |
| 1 | Aryl-CF3-diketone | Phenylhydrazine | Neutral (EtOH, i-PrOH) | 3-CF3 | [4] |
| 2 | Aryl-CF3-diketone | 4-Methoxyphenylhydrazine | Acidic (HCl, H2SO4) | 3-CF3 | [4] |
| 3 | Aryl-CF3-diketone | Methylhydrazine | EtOH | Low selectivity | [4] |
Experimental Protocols
General Experimental Protocol for Improved Regioselectivity using Fluorinated Alcohols:
This protocol is adapted from studies demonstrating enhanced regioselectivity.[4][5]
-
Reactant Preparation: To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in the chosen fluorinated solvent (2,2,2-trifluoroethanol or 1,1,1,3,3,3-hexafluoro-2-propanol, 5 mL), add the substituted hydrazine (1.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions in fluorinated alcohols are often faster than in ethanol.[4][5]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to isolate the desired pyrazole regioisomer.
-
Characterization: Characterize the product and determine the regioisomeric ratio using ¹H NMR, ¹³C NMR, and mass spectrometry. Nuclear Overhauser Effect (NOE) experiments can be particularly useful for unambiguous assignment of the regiochemistry.[1]
Signaling Pathways and Reaction Mechanisms
The regioselectivity in the Knorr pyrazole synthesis is determined by the initial nucleophilic attack of the substituted hydrazine on one of the two carbonyl groups of the unsymmetrical 1,3-dicarbonyl compound, followed by cyclization and dehydration.
Caption: Competing reaction pathways in pyrazole synthesis leading to two regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 12. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
identifying and minimizing byproducts in 1-Isopropylhydrazine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Isopropylhydrazine. Our goal is to help you identify and minimize byproducts in your reactions, ensuring high purity and yield of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and subsequent reactions.
Q1: What are the most common byproducts in the synthesis of this compound from isopropanol and hydrazine hydrate?
A1: The primary byproduct of concern is 1,2-diisopropylhydrazine , which results from the over-alkylation of the hydrazine molecule. Another potential impurity is the corresponding isopropylhydrazone , which can form if acetone or other carbonyl-containing impurities are present in the reaction mixture.
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it using an appropriate analytical technique, such as Gas Chromatography (GC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
-
Suboptimal Reaction Conditions: The ratio of reactants, temperature, and pressure are critical. A patented process with high yield (95.7%) utilizes a specific set of conditions that can be used as a starting point (see detailed protocol below).
-
pH Control: The pH of the reaction mixture can significantly influence the reaction rate and selectivity. For the reaction of hydrazine hydrate with isopropanol, a pH of 6.5-7.0 has been reported to be effective.
-
Loss During Workup: this compound is a relatively small and polar molecule, which can lead to losses during aqueous workup and extraction. Ensure efficient extraction with a suitable organic solvent and minimize the number of extraction steps.
Q3: I see an unexpected peak in my GC-MS analysis. How can I identify it?
A3: An unexpected peak could be a byproduct, a starting material, or a degradation product.
-
1,2-Diisopropylhydrazine: This byproduct will have a higher molecular weight (116.20 g/mol ) than this compound (74.13 g/mol ) and a different fragmentation pattern in the mass spectrum.
-
Isopropylhydrazone: If acetone was present, the corresponding hydrazone would have a molecular weight of 114.19 g/mol . The mass spectrum would likely show a prominent fragment corresponding to the loss of a methyl group.
-
Unreacted Starting Materials: Check for the presence of isopropanol and hydrazine.
-
Degradation Products: Hydrazines can be susceptible to oxidation. Ensure your reaction is performed under an inert atmosphere to minimize degradation.
Q4: How can I minimize the formation of 1,2-diisopropylhydrazine?
A4: Minimizing the formation of the dialkylated byproduct is key to achieving high purity.
-
Control Stoichiometry: Using a molar excess of hydrazine hydrate relative to the isopropylating agent (isopropanol or an isopropyl halide) can favor the formation of the mono-alkylated product.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can sometimes lead to over-alkylation. It is crucial to find the optimal balance to ensure complete consumption of the starting material without promoting side reactions. One successful patented method uses a reaction temperature of 115°C for 2.5 hours.
-
Use of a Protecting Group: For reactions where selectivity is a major issue, consider using a protecting group strategy for the hydrazine to prevent dialkylation.
Quantitative Data on Byproduct Formation
| Parameter | Value | Reference |
| Yield | 95.7% | |
| Reactants | Hydrazine Hydrate, Isopropanol, Hydrochloric Acid | |
| pH | 6.5 - 7.0 | |
| Temperature | 30°C (salt formation), 80°C (dehydration), 115°C (reaction) | |
| Pressure | 0.6 MPa | |
| Reaction Time | 2.5 hours |
Experimental Protocols
Key Experiment: Synthesis of this compound with Minimized Byproducts
This protocol is adapted from a patented method demonstrating high yield and purity.
Materials:
-
80% Hydrazine hydrate
-
30% Hydrochloric acid
-
96% Isopropanol
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Salt Formation: In a reaction vessel under an inert atmosphere, add 470g of 80% hydrazine hydrate. While stirring and maintaining the temperature at 30°C, slowly add 912g of 30% hydrochloric acid to adjust the pH to 6.5-7.0.
-
Dehydration: After the salt formation is complete, heat the mixture to 80°C under a vacuum of 0.1 MPa to remove water and obtain hydrazine hydrochloride.
-
Alkylation: Transfer the hydrazine hydrochloride to a pressure reactor. Add 1725g of 96% isopropanol. Seal the reactor and heat to 115°C. Maintain the reaction pressure at 0.6 MPa for 2.5 hours.
-
Workup: After the reaction, cool the mixture to 55°C. Distill off the excess isopropanol to obtain a solution of isopropylhydrazine hydrochloride.
-
Liberation of Free Base: Transfer the isopropylhydrazine hydrochloride solution to a separate vessel and add 562g of 80% hydrazine hydrate to liberate the free this compound.
-
Purification: The crude this compound can be purified by vacuum distillation.
Key Experiment: GC-MS Analysis of this compound Reaction Mixture
This protocol provides a general framework for the analysis of your reaction mixture to identify this compound and potential byproducts.
1. Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Extract the mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
2. GC-MS Conditions:
-
Gas Chromatograph (GC):
-
Column: A polar capillary column, such as one with a polyethylene glycol (WAX) stationary phase, is recommended for good separation of polar analytes like hydrazines.
-
Injector Temperature: 250°C
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min to ensure separation of volatile components from higher boiling point byproducts.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass range of m/z 30-200 should be sufficient to detect the molecular ions and characteristic fragments of this compound and its likely byproducts.
-
3. Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum (Molecular Ion: m/z 74).
-
Search for peaks corresponding to potential byproducts:
-
1,2-Diisopropylhydrazine: Look for a later-eluting peak with a molecular ion of m/z 116.
-
Isopropylhydrazone: Look for a peak with a molecular ion of m/z 114.
-
-
Compare the obtained mass spectra with library data for confirmation.
Visualizing Reaction Pathways and Workflows
References
purification of crude 1-Isopropylhydrazine by distillation or chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Isopropylhydrazine by distillation or chromatography. It is intended for researchers, scientists, and drug development professionals.
Purification Methods Overview
Purification of crude this compound, a polar and reactive small molecule, presents unique challenges. The two primary methods employed are vacuum distillation and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
| Parameter | Vacuum Distillation | Column Chromatography |
| Scale | Large scale (grams to kilograms) | Small to medium scale (milligrams to grams) |
| Throughput | High | Low to medium |
| Primary Impurities Removed | Non-volatile residues, salts, some solvent | Compounds with different polarity |
| Resolution | Lower | High |
| Key Challenge | Thermal decomposition of the product | Strong interaction with stationary phase |
Section 1: Purification by Vacuum Distillation
Vacuum distillation is often employed for larger scale purification of this compound. By reducing the pressure, the boiling point of the compound is lowered, which helps to mitigate thermal decomposition.[1][2]
Experimental Protocol: Vacuum Distillation of this compound
-
Apparatus Setup : Assemble a standard vacuum distillation apparatus with a Claisen adapter to minimize bumping.[3] Ensure all glassware is free of cracks or defects. Use a stir bar for smooth boiling, as boiling stones are ineffective under vacuum.[3] All joints must be properly greased to ensure a tight seal.[3]
-
Sample Preparation : Charge the distillation flask with crude this compound, not exceeding half the flask's volume.
-
System Evacuation : Connect the apparatus to a vacuum trap and a vacuum pump. Gradually evacuate the system. A low and stable pressure is crucial for an efficient distillation.
-
Heating : Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle or an oil bath.
-
Fraction Collection : Collect fractions based on the boiling point at the recorded pressure. The boiling point of this compound is approximately 120.1°C at 760 mmHg.[4] Under vacuum, this will be significantly lower. It is advisable to collect a forerun fraction containing any volatile impurities before collecting the main product fraction.
-
Shutdown : After collecting the product, remove the heat source and allow the system to cool completely before slowly reintroducing air.[3]
Troubleshooting Guide: Vacuum Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Distillate Collected | - Vacuum leak.- Insufficient heating.- Thermometer placed incorrectly. | - Check all joints for proper sealing and re-grease if necessary.- Gradually increase the heating mantle temperature.- Ensure the thermometer bulb is positioned correctly to measure the vapor temperature. |
| Bumping/Uncontrolled Boiling | - Lack of smooth boiling source.- Heating too rapidly. | - Ensure a stir bar is present and stirring vigorously.- Reduce the heating rate. |
| Product Discoloration (Yellowing/Browning) | - Thermal decomposition. | - Reduce the distillation temperature by achieving a lower vacuum.- Minimize the residence time at high temperatures. |
| Inconsistent Boiling Point | - Fluctuating vacuum pressure.- Presence of multiple components (impurities). | - Ensure the vacuum pump is functioning correctly and the system is well-sealed.- Collect fractions and analyze for purity to identify co-distilling impurities. |
| Low Yield | - Product decomposition.- Incomplete distillation. | - Optimize distillation temperature and pressure to minimize decomposition.- Ensure the distillation is run to completion, monitoring for a drop in vapor temperature. |
Frequently Asked Questions (FAQs): Distillation
Q1: What is the ideal vacuum pressure for distilling this compound?
A1: The ideal pressure is one that lowers the boiling point to a range where thermal decomposition is minimized, typically below 100°C. This will depend on the efficiency of your vacuum pump, but pressures in the range of 10-50 mmHg are a good starting point.
Q2: My crude this compound contains water. How will this affect the distillation?
A2: Water will co-distill with the product and may form an azeotrope. It is recommended to dry the crude product with a suitable drying agent (e.g., anhydrous sodium sulfate) before distillation or to perform a preliminary distillation to remove the bulk of the water.
Q3: Can I use a rotary evaporator to purify this compound?
A3: While a rotary evaporator can be used to remove volatile solvents, it is not suitable for fractional distillation to separate impurities with close boiling points. For purification of the hydrazine itself, a proper vacuum distillation setup is required.
Section 2: Purification by Column Chromatography
Column chromatography is a high-resolution technique suitable for smaller scale purification and for removing impurities that are difficult to separate by distillation. Due to the polar and basic nature of this compound, special considerations are necessary.
Experimental Protocol: Flash Chromatography of this compound
-
Stationary Phase Selection : Due to the basic nature of this compound, standard silica gel can cause strong adsorption and streaking. It is highly recommended to use either amine-functionalized silica or to deactivate regular silica gel by pre-treating the column with a solvent mixture containing a small amount of a competing amine like triethylamine (1-2%).[5][6]
-
Mobile Phase Selection : A gradient elution is often most effective. Start with a less polar solvent system and gradually increase the polarity. A common mobile phase for polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH).[6]
-
Sample Loading : Dissolve the crude this compound in a minimal amount of the initial mobile phase. If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.[5]
-
Elution and Fraction Collection : Run the column, collecting fractions and monitoring the elution by thin-layer chromatography (TLC) or another suitable analytical method.
-
Product Recovery : Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Guide: Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column | - this compound is strongly adsorbed to the silica gel due to its basicity. | - Add a competing base (e.g., 1-2% triethylamine or ammonium hydroxide) to the mobile phase.[6]- Switch to a less acidic stationary phase like alumina or use amine-functionalized silica.[7] |
| Peak Tailing/Broad Peaks | - Strong interaction with the stationary phase.- Column overloading. | - Add a modifier to the mobile phase as described above.- Reduce the amount of sample loaded onto the column. |
| Poor Separation of Impurities | - Inappropriate mobile phase polarity. | - Optimize the mobile phase gradient. A shallower gradient can improve resolution.- Consider an alternative chromatography mode like Hydrophilic Interaction Liquid Chromatography (HILIC) for very polar compounds.[8][9] |
| Product Degradation on the Column | - The acidic nature of silica gel may be causing decomposition. | - Deactivate the silica with a base or use a different stationary phase (e.g., amine-functionalized silica, alumina). |
Frequently Asked Questions (FAQs): Chromatography
Q1: What is a good starting mobile phase for purifying this compound on silica gel?
A1: A good starting point would be a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol. For basic compounds on silica, a common system is dichloromethane with a gradient of methanol (e.g., 0-10%). Remember to include a small percentage of a base like triethylamine.[6]
Q2: Can I use reversed-phase chromatography to purify this compound?
A2: As a very polar compound, this compound will likely have poor retention on standard C18 reversed-phase columns.[10] If reversed-phase is necessary, a polar-embedded or AQ-type column that can handle highly aqueous mobile phases might be effective.[11] Alternatively, HILIC is a more suitable technique for retaining and separating highly polar compounds.[8][9]
Q3: How do I detect this compound in the collected fractions?
A3: this compound does not have a strong UV chromophore. Detection can be achieved by staining TLC plates with a suitable reagent like ninhydrin (which reacts with primary amines) or by using a mass spectrometer if performing HPLC.
Visualizing the Purification Workflows
The following diagrams illustrate the logical steps involved in the purification of crude this compound by distillation and chromatography.
Caption: Workflow for the purification of this compound by vacuum distillation.
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. Purification [chem.rochester.edu]
- 2. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound|lookchem [lookchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 9. teledynelabs.com [teledynelabs.com]
- 10. helixchrom.com [helixchrom.com]
- 11. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
managing the air and moisture sensitivity of 1-Isopropylhydrazine hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the air and moisture sensitivity of 1-Isopropylhydrazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: How should this compound hydrochloride be properly stored?
A1: To ensure its stability, this compound hydrochloride should be stored in a tightly sealed container, preferably under an inert atmosphere of argon or nitrogen. The storage area should be cool, dry, and well-ventilated, with some suppliers recommending temperatures below 15°C and in a dark location.[1]
Q2: What are the primary signs of degradation of this compound hydrochloride?
A2: Visual signs of degradation can include a change in color from its typical white to off-white appearance, clumping of the powder due to moisture absorption, or a noticeable change in its solubility. For quantitative assessment, techniques like HPLC can be used to detect the presence of impurities and degradation products.
Q3: Is this compound hydrochloride compatible with all common laboratory solvents?
A3: While it is soluble in water, care should be taken with protic solvents if the free base is desired for a reaction, as this can affect its reactivity.[1] When using organic solvents for reactions, it is crucial to use anhydrous solvents to prevent hydrolysis. The compound is incompatible with strong oxidizing agents.
Q4: What personal protective equipment (PPE) is recommended when handling this compound?
A4: Due to its toxic nature and potential for skin and eye irritation, appropriate PPE is essential. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of the solid should be done in a well-ventilated fume hood.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no reactivity in a reaction | Degradation of the reagent due to improper storage or handling. | - Confirm the integrity of the reagent. If degradation is suspected, use a fresh batch. - Ensure all future handling is performed under an inert atmosphere and with anhydrous solvents. |
| Inconsistent reaction yields | Partial degradation of the reagent from repeated exposure to air and moisture. | - Aliquot the reagent into smaller, single-use quantities under an inert atmosphere to minimize exposure of the bulk supply. - Always use a fresh aliquot for each reaction. |
| Formation of unexpected byproducts | Reaction with atmospheric oxygen or water. | - Purge all reaction vessels thoroughly with an inert gas before introducing the reagent. - Use degassed, anhydrous solvents. - Maintain a positive pressure of inert gas throughout the experiment. |
| Solid reagent appears clumped or discolored | Absorption of moisture from the atmosphere. | - Do not use the reagent if significant clumping or discoloration is observed. - Discard the compromised batch and obtain a fresh supply. - Review storage procedures to prevent future moisture contamination. |
Stability Data
| Condition | Temperature | Time | Expected Purity | Observations |
| Sealed under Argon | 2-8°C | 12 months | >98% | White crystalline solid. |
| Sealed under Argon | Room Temperature | 6 months | ~95-98% | Slight discoloration may occur. |
| Exposed to Air (low humidity) | Room Temperature | 24 hours | ~90-95% | Noticeable discoloration and potential for some clumping. |
| Exposed to Air (high humidity) | Room Temperature | 24 hours | <90% | Significant clumping, discoloration, and potential for liquefaction. |
Experimental Protocols
Protocol: Handling and Dispensing of this compound hydrochloride for Reaction Setup
This protocol outlines the procedure for safely handling and dispensing the solid reagent for a typical organic synthesis reaction.
Materials:
-
This compound hydrochloride
-
Glovebox or Schlenk line with a supply of inert gas (Argon or Nitrogen)
-
Dry, clean glassware (reaction flask, septa, etc.)
-
Anhydrous solvent
-
Syringes and needles
Procedure:
-
Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator before use.
-
Inert Atmosphere: Transfer the required amount of this compound hydrochloride to a pre-weighed vial inside a glovebox. If a glovebox is not available, use a Schlenk line and a positive flow of inert gas to create an inert atmosphere in a flask containing the bulk reagent.
-
Dispensing: Quickly weigh the desired amount of the reagent in the tared vial.
-
Reaction Setup: In a separate flask under a positive pressure of inert gas, add the anhydrous solvent.
-
Addition of Reagent: The solid reagent can be added to the reaction flask under a positive flow of inert gas. Alternatively, it can be dissolved in a small amount of anhydrous solvent within the glovebox or under a positive pressure of inert gas and transferred to the reaction flask via a cannula or syringe.
-
Reaction: Once the reagent is added, maintain a positive pressure of inert gas throughout the duration of the reaction.
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound hydrochloride.
Caption: Postulated degradation pathway of this compound in the presence of air and moisture.
References
Technical Support Center: Optimizing 1-Isopropylhydrazine Condensations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-isopropylhydrazine condensations.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My condensation reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield in a this compound condensation can stem from several factors, including reaction conditions and reagent stability. Below is a step-by-step troubleshooting guide to help you optimize your reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Detailed Checklist & Solutions:
-
Reagent Quality:
-
This compound: This reagent can degrade over time. Ensure it is fresh or has been stored properly under an inert atmosphere. Purity can be checked by NMR or GC-MS.
-
Aldehyde/Ketone: Check for potential degradation or polymerization of your carbonyl compound.
-
-
Reaction Conditions:
-
Temperature: Condensation reactions often require heat to drive the dehydration step. If you are running the reaction at room temperature, consider increasing the temperature. Raising the temperature to 80-120 °C has been shown to improve yields.[1][2]
-
Solvent: The choice of solvent is critical. If you are using a non-polar or low-boiling solvent, switching to a high-boiling polar aprotic solvent like DMF or DMSO can significantly accelerate the reaction.[1][2] However, for some reactions, protic solvents like ethanol can be effective.[1]
-
-
Catalysis:
-
The reaction is often acid-catalyzed. The addition of a catalytic amount of a Brønsted acid like acetic acid or p-toluenesulfonic acid can facilitate the dehydration of the intermediate hemiaminal.[2]
-
-
Reaction Time:
-
Work-up and Purification:
-
The hydrazone product may have some water solubility. Ensure your extraction procedure is optimized to minimize product loss to the aqueous phase.
-
During purification by recrystallization, choose a suitable solvent system to ensure good recovery of the pure product.[4]
-
Issue 2: Formation of Side Products
Question: My reaction is producing significant side products. What are the common side products and how can I minimize their formation?
Answer:
Side product formation is a common issue. The most likely side products are azines, which arise from the reaction of the product hydrazone with another molecule of the aldehyde or ketone, or from the reaction of hydrazine impurities.
Logical Relationship of Side Product Formation:
Caption: Formation of side products in condensations.
Strategies to Minimize Side Products:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the this compound to ensure the complete consumption of the carbonyl compound. This minimizes the chance of the product hydrazone reacting with a remaining aldehyde or ketone.
-
Purify Starting Materials: Ensure the this compound is free from hydrazine impurities, which can lead to the formation of symmetric azines.
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature (if the reaction rate is still acceptable) can sometimes increase the selectivity for the desired product.
-
Order of Addition: Adding the carbonyl compound slowly to the solution of this compound can help maintain a relative excess of the hydrazine throughout the reaction, suppressing side product formation.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for solvent and temperature for a new this compound condensation?
A1: A good starting point is to use ethanol or methanol as the solvent and run the reaction at reflux. If the reaction is slow or the yield is low, switching to a higher-boiling solvent like DMF or DMSO and increasing the temperature to 80-100 °C is a logical next step.[1]
Q2: Is an acid catalyst always necessary?
A2: While not always strictly necessary, an acid catalyst is highly recommended as it generally accelerates the reaction by facilitating the rate-limiting dehydration step. A catalytic amount of acetic acid is a mild and effective choice.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable eluent system to separate the starting materials from the more non-polar hydrazone product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.[3]
Q4: My product is an oil and I cannot purify it by recrystallization. What should I do?
A4: If your hydrazone product is an oil, purification by column chromatography on silica gel is the recommended method.
Data Summary Tables
Table 1: Solvent Effects on Condensation Reactions
| Solvent | Type | Boiling Point (°C) | Typical Observations |
| Ethanol | Protic | 78 | Good starting point, often used at reflux.[1] |
| Acetonitrile | Polar Aprotic | 82 | Can be effective, used in some literature procedures.[1] |
| Toluene | Non-polar | 111 | May require a Dean-Stark trap to remove water. |
| DMF | Polar Aprotic | 153 | Often improves yields for slow reactions.[1][2] |
| DMSO | Polar Aprotic | 189 | High-boiling, can accelerate difficult condensations.[1][2] |
Table 2: Common Acid Catalysts
| Catalyst | pKa | Typical Amount | Notes |
| Acetic Acid | 4.76 | 1-5 mol% | Mild and effective for most reactions. |
| p-Toluenesulfonic Acid (p-TsOH) | -2.8 | 0.5-2 mol% | Stronger acid, useful for very unreactive substrates. |
| Hydrochloric Acid (HCl) | -6.3 | Catalytic drop | Can be used, but may form the hydrochloride salt of the hydrazine. |
Experimental Protocols
Protocol 1: General Procedure for this compound Condensation
This protocol describes a general method for the condensation of this compound with an aldehyde or ketone.
Experimental Workflow Diagram:
Caption: General experimental workflow for condensation.
Materials:
-
This compound
-
Aldehyde or ketone
-
Anhydrous ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.1 equivalents) and anhydrous ethanol (approximately 0.2-0.5 M concentration).
-
Begin stirring and add the aldehyde or ketone (1.0 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux and monitor its progress by TLC until the limiting reagent is consumed (typically 2-16 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude hydrazone product in the minimum amount of a hot solvent in which the product is soluble but the impurities are less soluble.
-
If the product is too soluble in one solvent, create a binary solvent system (e.g., ethanol/water). Dissolve the crude product in the "good" solvent (ethanol) and slowly add the "poor" solvent (water) until the solution becomes cloudy.
-
Heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Determine the melting point of the purified crystals to assess purity.[4]
References
preventing decomposition of 1-Isopropylhydrazine during long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 1-Isopropylhydrazine during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: The primary cause of this compound decomposition is oxidation. The hydrazine moiety is susceptible to attack by atmospheric oxygen, leading to the formation of various degradation products. This process can be accelerated by exposure to heat, light, and the presence of metal ions, which can act as catalysts.
Q2: What are the ideal storage conditions for long-term stability?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound at or below -20°C in a tightly sealed, amber glass vial under an inert atmosphere, such as argon or nitrogen. This minimizes exposure to oxygen, light, and moisture, which are key factors in its degradation.
Q3: Can I store this compound in a standard laboratory freezer?
A3: While a standard laboratory freezer (-20°C) is a significant improvement over room temperature storage, for optimal long-term stability, an ultra-low temperature freezer (-80°C) is preferable. The lower temperature further slows down the rate of potential degradation reactions.
Q4: Are there any chemical stabilizers that can be added to this compound?
A4: Yes, the addition of antioxidants can help prevent oxidative degradation. Hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Vitamin E derivatives like α-tocopherol have been shown to be effective in stabilizing similar compounds.[1][2] It is crucial to ensure the compatibility and solubility of any added stabilizer with this compound and to determine the optimal concentration through stability studies.
Q5: How can I tell if my sample of this compound has degraded?
A5: Visual inspection may reveal a change in color (e.g., yellowing or browning) or the formation of precipitates. However, the most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate and quantify the parent compound and its degradation products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Discoloration of the sample (yellowing/browning) | Oxidation of the hydrazine moiety. | 1. Immediately blanket the sample with an inert gas (argon or nitrogen).2. Store at a lower temperature (ideally ≤ -20°C).3. Protect from light by using amber vials or wrapping the container in aluminum foil.4. Consider adding a compatible antioxidant like BHT or α-tocopherol at a low concentration (e.g., 0.01-0.1%).5. Re-analyze the purity of the sample using HPLC or GC-MS before use. |
| Formation of a precipitate | Formation of insoluble degradation products or reaction with atmospheric CO₂. | 1. Centrifuge the sample to separate the precipitate.2. Carefully transfer the supernatant to a new, clean, and dry vial under an inert atmosphere.3. Analyze both the supernatant and an aliquot of the dissolved precipitate (if possible) by LC-MS or GC-MS to identify the components.4. If the supernatant meets the required purity specifications, it may still be usable. Otherwise, purification or disposal is recommended. |
| Inconsistent experimental results using a stored sample | Partial degradation of this compound leading to lower effective concentration and potential interference from degradation products. | 1. Re-verify the purity and concentration of the this compound stock solution using a validated analytical method (see Experimental Protocols).2. If degradation is confirmed, purify the remaining sample by distillation or chromatography under inert conditions, or use a fresh batch of the compound.3. Review storage and handling procedures to prevent future degradation. |
| Pressure buildup in the storage container | Gaseous degradation products (e.g., nitrogen gas) may be forming due to thermal or catalytic decomposition. | 1. CAUTION: Handle the container with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.2. Cool the container to a low temperature (e.g., in an ice bath) to reduce the internal pressure.3. Slowly and carefully vent the container. 4. Transfer the contents to a larger, appropriate container under an inert atmosphere.5. Investigate the cause of decomposition (e.g., contamination, inappropriate storage temperature). |
Experimental Protocols
Protocol 1: Stability Testing of this compound
Objective: To evaluate the stability of this compound under various storage conditions.
Methodology:
-
Sample Preparation: Aliquot this compound into several amber glass vials. For samples to be tested with stabilizers, add the appropriate concentration of the chosen antioxidant (e.g., BHT, α-tocopherol).
-
Inert Atmosphere: Purge the headspace of each vial with a gentle stream of argon or nitrogen for 1-2 minutes before sealing tightly.
-
Storage Conditions: Store the vials under different conditions as outlined in the table below.
-
Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 1, 3, 6, 12 months).
-
Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC or GC-MS method to determine the concentration of this compound and identify any degradation products.
Table 1: Example Stability Study Conditions
| Condition ID | Temperature (°C) | Atmosphere | Light Exposure | Stabilizer |
| A | 25 ± 2 | Air | Ambient | None |
| B | 4 ± 2 | Air | Dark | None |
| C | -20 ± 5 | Inert Gas | Dark | None |
| D | -20 ± 5 | Inert Gas | Dark | 0.1% BHT |
| E | 40 ± 2 | Air | Ambient | None (Accelerated) |
Protocol 2: Analysis of this compound and Degradation Products by GC-MS
Objective: To quantify this compound and identify its degradation products.
Methodology:
-
Sample Preparation and Derivatization:
-
Dilute an aliquot of the this compound sample in a suitable solvent (e.g., methanol, acetonitrile).
-
For improved volatility and chromatographic performance, derivatization may be necessary. A common method involves reaction with an aldehyde, such as salicylaldehyde or ortho-phthalaldehyde (OPA), to form a stable hydrazone derivative.[3][4]
-
To a known volume of the diluted sample, add the derivatizing agent and allow the reaction to proceed under optimized conditions (e.g., specific pH, temperature, and time).
-
-
Extraction: Extract the derivative into an organic solvent like methylene chloride or hexane.
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection Mode: Split or splitless, depending on the concentration.
-
Temperature Program: Start at a low temperature (e.g., 40-50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240-280°C) to ensure elution of all components.[5]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass range appropriate for the expected parent compound and degradation products (e.g., m/z 30-300).
-
-
-
Data Analysis:
-
Identify the this compound derivative peak based on its retention time and mass spectrum compared to a known standard.
-
Identify potential degradation products by examining the mass spectra of other peaks in the chromatogram and comparing them to libraries or proposing fragmentation pathways.
-
Visualizations
Caption: Primary decomposition pathway of this compound.
Caption: Workflow for a long-term stability study.
Caption: Troubleshooting logic for degraded this compound.
References
- 1. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 2. Evaluation of the Efficacy and Synergistic Effect of α- and δ-Tocopherol as Natural Antioxidants in the Stabilization of Sunflower Oil and Olive Pomace Oil during Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
addressing poor solubility of 1-Isopropylhydrazine hydrochloride in organic synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 1-isopropylhydrazine hydrochloride in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound hydrochloride poorly soluble in many common organic solvents?
A1: this compound hydrochloride is an ionic salt. The strong electrostatic interactions between the isopropylhydrazinium cation and the chloride anion result in a high lattice energy, making it more soluble in polar solvents like water and less soluble in nonpolar or weakly polar organic solvents.[1][2]
Q2: What is the expected solubility of this compound hydrochloride in various solvents?
Q3: How can I improve the solubility of this compound hydrochloride in my reaction?
A3: Several strategies can be employed to improve the solubility of this compound hydrochloride:
-
Use of Polar Aprotic Solvents: Solvents like DMSO and DMF may offer better solubility than less polar options.
-
Heating: Gently warming the solvent can help dissolve the salt, but care must be taken to avoid decomposition.
-
Co-solvent Systems: Adding a small amount of a polar solvent in which the salt is more soluble can increase the overall solvating power of the solvent system.
-
Conversion to the Free Base: Neutralizing the hydrochloride salt to its free base, this compound, will significantly increase its solubility in organic solvents.
Q4: What is the pKa of this compound, and how does it relate to its solubility?
A4: The predicted pKa of this compound is approximately 8.34.[3] This value indicates that it is a weak base. In acidic or neutral conditions, it will exist predominantly in its protonated (hydrochloride salt) form, which is less soluble in organic solvents. By increasing the pH of the medium to be significantly above the pKa (e.g., pH > 10), the equilibrium will shift towards the neutral free base, which is more soluble in organic solvents.
Troubleshooting Guide
Issue: this compound hydrochloride is not dissolving in the chosen organic solvent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound hydrochloride.
Data Presentation
Table 1: Physicochemical Properties and Qualitative Solubility of this compound and its Hydrochloride Salt
| Property | This compound Hydrochloride | This compound (Free Base) |
| Molecular Formula | C₃H₁₁ClN₂ | C₃H₁₀N₂ |
| Molecular Weight | 110.59 g/mol | 74.13 g/mol [4] |
| Appearance | White to off-white crystalline powder[1] | Colorless to pale yellow liquid[5] |
| Predicted pKa | N/A | ~8.34[3] |
| Qualitative Solubility | ||
| Water | Soluble[1][2] | Soluble[5] |
| Methanol | Low to sparingly soluble | Likely soluble[5] |
| Ethanol | Low to sparingly soluble | Likely soluble[5] |
| Isopropanol | Low to sparingly soluble | Likely soluble |
| Tetrahydrofuran (THF) | Very slightly soluble to insoluble | Likely soluble |
| Dichloromethane (DCM) | Insoluble | Likely soluble |
| Dimethylformamide (DMF) | Sparingly soluble to soluble | Likely soluble |
| Dimethyl sulfoxide (DMSO) | Sparingly soluble to soluble | Likely soluble |
Note: Quantitative solubility data for this compound hydrochloride in organic solvents is limited in publicly available literature. The qualitative descriptions are based on general principles of solubility for ionic salts and their corresponding free bases.
Experimental Protocols
Protocol 1: In Situ Generation of this compound (Free Base) for Reaction
This protocol describes the neutralization of this compound hydrochloride within the reaction vessel to generate the more soluble free base for immediate use in a subsequent reaction.
Materials:
-
This compound hydrochloride
-
Anhydrous organic solvent (e.g., THF, DCM, acetonitrile)
-
A suitable base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), or anhydrous sodium carbonate)
-
Reaction vessel with a magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound hydrochloride (1.0 equivalent).
-
Add the anhydrous organic solvent.
-
Stir the resulting suspension at room temperature.
-
Slowly add the base (1.0-1.2 equivalents for tertiary amines, or a larger excess for solid bases like sodium carbonate).
-
Stir the mixture at room temperature for 30-60 minutes. The formation of a precipitate (triethylammonium chloride if Et₃N is used) is typically observed.
-
The resulting mixture containing the dissolved this compound free base can be used directly in the next reaction step. If the byproduct salt is expected to interfere with the subsequent reaction, it can be removed by filtration under an inert atmosphere.
Workflow for In Situ Free Base Generation
Caption: Workflow for the in situ generation of this compound free base.
Protocol 2: Determination of Approximate Solubility
This protocol provides a general method for researchers to estimate the solubility of this compound hydrochloride in a specific solvent.
Materials:
-
This compound hydrochloride
-
The organic solvent of interest
-
A small, sealable vial
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Add a known volume of the solvent to a vial (e.g., 1.0 mL).
-
Begin stirring the solvent at a constant temperature (e.g., room temperature).
-
Add a small, pre-weighed amount of this compound hydrochloride to the solvent and stir.
-
Continue adding small, weighed portions of the hydrochloride salt until a small amount of solid material no longer dissolves after stirring for an extended period (e.g., 1 hour).
-
The approximate solubility can be calculated by dividing the total mass of the dissolved solid by the volume of the solvent (e.g., in g/L or mg/mL).
Logical Diagram for Solubility Determination
Caption: Logical diagram for the experimental determination of approximate solubility.
References
- 1. Isopropylhydrazine Hydrochloride CAS#: 16726-41-3 [m.chemicalbook.com]
- 2. Isopropylhydrazine Hydrochloride | 16726-41-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound | C3H10N2 | CID 52789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound | 2257-52-5 [smolecule.com]
Technical Support Center: Navigating 1-Isopropylhydrazine Reaction Work-ups
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming common challenges encountered during the work-up of reactions involving 1-isopropylhydrazine.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is complete. How do I safely and effectively quench the excess reagent?
A1: Excess this compound, being a water-soluble and basic compound, can typically be removed through an aqueous work-up. The choice of quenching agent depends on the stability of your product.
-
Neutral Water Wash: For products sensitive to acid or base, washing the reaction mixture with water or brine is the mildest quenching method. This will partition the polar this compound into the aqueous layer.
-
Dilute Acid Wash: A wash with a dilute acid, such as 1 M HCl, will protonate the basic this compound, forming a water-soluble salt that is readily extracted into the aqueous phase.[1] Caution: Ensure your product is stable to acidic conditions, as this method can cause hydrolysis of sensitive functional groups.
-
Saturated Sodium Bicarbonate Wash: A wash with a saturated aqueous solution of sodium bicarbonate can also help to remove residual acidic components from the reaction mixture while quenching the hydrazine.[2]
Q2: I am having difficulty removing all traces of this compound from my organic product. What purification strategies are most effective?
A2: A combination of techniques is often necessary for complete removal.
-
Liquid-Liquid Extraction: This is the primary method for separating your product from this compound.[2] After quenching, thoroughly extract your organic layer multiple times with water or a suitable aqueous solution. The choice of organic solvent is critical and should be based on your product's solubility.
-
Crystallization: If your product is a solid, recrystallization is an excellent purification method.[1][3] The process of forming a crystal lattice often excludes impurities like residual hydrazine.
-
Column Chromatography: For both solid and oily products, column chromatography is a highly effective purification technique.[1][4] Normal-phase chromatography using silica gel is common for indole derivatives, which are frequent products of this compound reactions.[4]
Q3: I am performing a Fischer indole synthesis with this compound and my work-up is messy, leading to low yields. What are some common pitfalls?
A3: The Fischer indole synthesis work-up can be challenging. Common issues include:
-
Incomplete Reaction or Side Reactions: Ensure the initial hydrazone formation and subsequent cyclization are complete by monitoring with Thin Layer Chromatography (TLC). Side reactions can lead to a complex mixture of byproducts.
-
Product Instability: Indoles can be sensitive to strong acids and oxidation. Neutralize the acidic catalyst carefully during work-up and avoid prolonged exposure to air and light.
-
Emulsion Formation: During extraction, emulsions can form, making phase separation difficult. Adding brine or filtering the mixture through celite can help to break up emulsions.
Q4: How can I visualize this compound and its corresponding hydrazone on a TLC plate to monitor my reaction?
A4: While this compound itself may not be strongly UV-active, its derivatives and many reaction products often are.
-
UV Light: Many aromatic hydrazones and indoles are UV-active and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).[5]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor is a general method that visualizes many organic compounds, including hydrazines and their derivatives, as temporary yellow-brown spots.[5]
-
Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing stain that reacts with many functional groups, including the hydrazine moiety, to produce yellow or brown spots on a purple background. It is a destructive technique.[5]
-
p-Anisaldehyde Stain: This stain can be used for the visualization of hydrazones, often producing colored spots upon heating.[5]
Troubleshooting Guides
Problem: Persistent this compound Contamination
| Symptom | Possible Cause | Troubleshooting Step |
| Oily product that will not solidify, even after solvent removal. | Residual this compound acting as a solvent or impurity. | 1. Perform additional aqueous washes (water, brine). 2. If the product is stable, perform a dilute acid wash (e.g., 1 M HCl). 3. Purify by column chromatography. |
| Broad signals in the NMR spectrum, suggesting impurities. | Presence of this compound or its salts. | Co-spot the product with a sample of this compound on a TLC plate to confirm its presence. Re-purify via column chromatography or recrystallization. |
| Product has a persistent amine-like odor. | Trace amounts of this compound. | Dissolve the product in a suitable solvent and wash again with dilute acid, followed by a bicarbonate wash and brine. |
Problem: Low Yield After Work-up
| Symptom | Possible Cause | Troubleshooting Step |
| Significant loss of material during aqueous extraction. | Product has some water solubility. | 1. Minimize the volume of aqueous washes. 2. Back-extract the aqueous layers with a fresh portion of organic solvent. 3. Use brine to "salt out" the product from the aqueous layer. |
| Product decomposes during work-up. | Product is sensitive to acid, base, or air. | 1. Use neutral washes (water, brine) instead of acidic or basic solutions. 2. Work quickly and avoid prolonged exposure of the product to the work-up conditions. 3. Consider performing the work-up under an inert atmosphere (e.g., nitrogen or argon). |
| No product is isolated after column chromatography. | Product is either too polar and stuck on the column, or too non-polar and eluted with the solvent front. | 1. Analyze the TLC of the crude material in various solvent systems to determine the optimal eluent for column chromatography. 2. Check the polarity of your product and choose the appropriate stationary phase (e.g., silica gel, alumina, or reverse-phase). |
Experimental Protocols
Protocol 1: General Aqueous Work-up to Remove Excess this compound
This protocol is suitable for a reaction in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching: Transfer the reaction mixture to a separatory funnel. Add an equal volume of deionized water and shake vigorously. Allow the layers to separate.
-
Extraction: Drain the organic layer. Extract the aqueous layer with a fresh portion of the organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Deionized water (2 x equal volume)
-
Brine (1 x equal volume)
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Work-up for Fischer Indole Synthesis
This protocol is a typical example for the work-up of a Fischer indole synthesis reaction.[2][6][7]
-
Cool and Neutralize: After the reaction is complete, cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate or 1 M sodium hydroxide until the pH is approximately 7-8.[2][6] Be cautious as gas evolution (CO₂) may occur.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[2][6]
-
Combine and Wash: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[2][4]
Data Presentation
Table 1: Solubility of Hydrazine Derivatives
| Compound | Water | Ethanol | Acetone | Non-polar Organic Solvents |
| Hydrazine | Miscible[8] | Soluble[9] | Soluble | Generally low solubility |
| This compound | Soluble | Soluble | Soluble | Generally more soluble than hydrazine[10] |
| Arylhydrazones | Generally Insoluble | Soluble | Soluble | Soluble |
Note: This table provides qualitative solubility information. The actual solubility will depend on the specific structure of the derivative.
Table 2: Common TLC Stains for Visualizing Hydrazine Derivatives
| Stain | Procedure | Appearance of Spot | Notes |
| UV Light (254 nm) | Shine UV lamp on a fluorescent TLC plate. | Dark spot against a green fluorescent background. | Non-destructive. Effective for aromatic and conjugated systems.[5] |
| Iodine | Place TLC plate in a chamber with iodine crystals. | Yellow-brown spot. | Semi-destructive. General stain for many organic compounds.[5] |
| Potassium Permanganate | Dip plate in a dilute aqueous solution of KMnO₄. | Yellow/brown spot on a purple background. | Destructive. Stains compounds that can be oxidized.[5] |
| p-Anisaldehyde | Dip plate in stain solution and heat. | Varies (often colored). | Destructive. Good for hydrazones and other carbonyl derivatives.[5] |
Visualizations
Caption: General experimental workflow for the work-up and purification of a this compound reaction.
Caption: Troubleshooting decision tree for common work-up challenges in this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Hydrazine - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-Isopropylhydrazine and Phenylhydrazine for Researchers and Drug Development Professionals
An objective guide to the performance of 1-isopropylhydrazine and phenylhydrazine in chemical reactions, supported by experimental data and detailed protocols.
The reactivity of hydrazine derivatives is of paramount importance in various fields, including organic synthesis, medicinal chemistry, and drug development. This compound, an alkylhydrazine, and phenylhydrazine, an arylhydrazine, are two commonly employed reagents that exhibit distinct reactivity profiles governed by the electronic and steric nature of their substituents. This guide provides a comprehensive comparison of their reactivity, supported by experimental findings and detailed methodologies to assist researchers in selecting the appropriate reagent for their specific applications.
Executive Summary of Reactivity Comparison
The fundamental difference in reactivity between this compound and phenylhydrazine stems from the electronic properties of the isopropyl and phenyl groups, respectively. The isopropyl group is electron-donating, increasing the nucleophilicity of the hydrazine, while the phenyl group is electron-withdrawing, which tends to decrease nucleophilicity. However, in certain reactions, such as hydrazone formation, their reactivities can be comparable.
| Property | This compound | Phenylhydrazine | Key Considerations |
| Electronic Effect | Electron-donating (inductive effect) | Electron-withdrawing (resonance effect) | The isopropyl group enhances electron density on the nitrogen atoms, increasing basicity and nucleophilicity. The phenyl group delocalizes the nitrogen lone pair, reducing basicity and nucleophilicity. |
| Nucleophilicity | Generally higher | Generally lower, but comparable in some reactions | In hydrazone formation, simple alkylhydrazines have been observed to react at rates similar to phenylhydrazine.[1] |
| Steric Hindrance | Moderate | Moderate | Both the isopropyl and phenyl groups can impart steric hindrance, influencing reaction rates. |
| Oxidation Potential | Expected to be lower (more easily oxidized) | Generally higher (less easily oxidized) | The electron-donating isopropyl group makes the hydrazine more susceptible to oxidation. |
| Basicity | More basic | Less basic | The increased electron density on the nitrogen atoms of this compound results in higher basicity. |
Reactivity in Detail: A Tale of Two Substituents
The reactivity of a hydrazine is primarily determined by the availability of the lone pair of electrons on the terminal nitrogen atom for reaction with an electrophile. This is influenced by both the electronic and steric effects of the substituent.
Electronic Effects: The isopropyl group in this compound is an alkyl group that exerts a positive inductive effect (+I), pushing electron density towards the hydrazine moiety. This enhances the nucleophilicity and basicity of the nitrogen atoms. In contrast, the phenyl group in phenylhydrazine is an aromatic ring that withdraws electron density from the hydrazine moiety through a combination of a negative inductive effect (-I) and a resonance effect (-M). The lone pair on the nitrogen atom adjacent to the phenyl ring can be delocalized into the aromatic system, reducing its availability for donation to an electrophile.
Steric Effects: Both the isopropyl and phenyl groups are sterically more demanding than a hydrogen atom. This steric bulk can hinder the approach of reactants to the hydrazine nitrogen, potentially slowing down reaction rates. The relative impact of steric hindrance versus electronic effects will depend on the specific reaction and the nature of the electrophile.
Comparative Experimental Data
Hydrazone Formation
The reaction of a hydrazine with an aldehyde or ketone to form a hydrazone is a cornerstone of organic chemistry. Kinetic studies on the formation of hydrazones with a variety of structurally diverse hydrazines have shown that simple alkylhydrazines react at rates similar to phenylhydrazine.[1]
Table 1: Comparative Reactivity in Hydrazone Formation
| Hydrazine Type | Relative Reactivity with Aldehydes/Ketones | Reference |
| Simple Alkylhydrazines (e.g., this compound) | Similar to phenylhydrazine | [1] |
| Phenylhydrazine | Baseline for comparison | [1] |
| Electron-rich Arylhydrazines | Faster than phenylhydrazine | [1] |
| Electron-poor Arylhydrazines | Slower than phenylhydrazine | [1] |
This finding suggests that for hydrazone formation, the increased nucleophilicity of the alkylhydrazine due to the inductive effect is counterbalanced by other factors, potentially including steric hindrance or solvation effects, resulting in a reactivity that is on par with phenylhydrazine.
Oxidation Reactions
The oxidation of hydrazines is a complex process that can proceed through various intermediates.[2] The ease of oxidation is directly related to the electron density on the hydrazine moiety.
Table 2: Predicted and Observed Oxidation Behavior
| Hydrazine | Predicted Ease of Oxidation | Experimental Observations |
| This compound | More easily oxidized | Alkylhydrazines are generally considered strong reducing agents. |
| Phenylhydrazine | Less easily oxidized | The oxidation of phenylhydrazine has been studied extensively, often initiated by metal ions or oxidizing agents.[2] Electrochemical studies have determined its oxidation potential under various conditions.[3][4][5][6] |
The electron-donating isopropyl group in this compound increases the electron density on the nitrogen atoms, making it more susceptible to oxidation compared to phenylhydrazine, where the electron-withdrawing phenyl group has the opposite effect.
Experimental Protocols
To facilitate further research and direct comparison, the following detailed experimental protocols are provided.
Protocol 1: Comparative Kinetic Analysis of Hydrazone Formation by UV-Vis Spectroscopy
This protocol allows for the determination of the second-order rate constants for the reaction of this compound and phenylhydrazine with a model aldehyde, such as benzaldehyde.
Objective: To quantitatively compare the rate of hydrazone formation for this compound and phenylhydrazine.
Materials:
-
This compound
-
Phenylhydrazine
-
Benzaldehyde
-
Methanol (spectrophotometric grade)
-
Phosphate buffer (pH 7.4)
-
UV-Vis Spectrophotometer with temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in methanol.
-
Prepare a 10 mM stock solution of phenylhydrazine in methanol.
-
Prepare a 100 mM stock solution of benzaldehyde in methanol.
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to a wavelength where the hydrazone product has a significant absorbance and the starting materials have minimal absorbance. This should be determined by running a full spectrum of the product.
-
Equilibrate the phosphate buffer (pH 7.4) to the desired reaction temperature (e.g., 25 °C) in the spectrophotometer.
-
In a quartz cuvette, add the appropriate volume of phosphate buffer.
-
Add a specific volume of the benzaldehyde stock solution to the cuvette to achieve the desired final concentration (e.g., 1 mM).
-
Initiate the reaction by adding a small volume of the hydrazine stock solution (this compound or phenylhydrazine) to the cuvette to achieve a final concentration significantly lower than the aldehyde (e.g., 0.1 mM) to ensure pseudo-first-order conditions.
-
Immediately start recording the absorbance at the chosen wavelength over time.
-
-
Data Analysis:
-
Plot the natural logarithm of the change in absorbance versus time.
-
The slope of the linear portion of this plot will be the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k2) can be calculated by dividing k_obs by the concentration of the excess reactant (benzaldehyde).
-
Repeat the experiment for both this compound and phenylhydrazine under identical conditions to allow for a direct comparison of their rate constants.
-
Protocol 2: Comparative Analysis of Oxidation Potential by Cyclic Voltammetry
This protocol outlines the procedure for determining the oxidation potential of this compound and phenylhydrazine, providing a quantitative measure of their susceptibility to oxidation.
Objective: To compare the electrochemical oxidation potential of this compound and phenylhydrazine.
Materials:
-
This compound
-
Phenylhydrazine
-
Supporting electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile or an aqueous buffer)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)
-
Nitrogen or Argon gas for deoxygenation
Procedure:
-
Preparation of Solutions:
-
Prepare solutions of known concentrations (e.g., 1 mM) of this compound and phenylhydrazine in the supporting electrolyte solution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the supporting electrolyte solution.
-
Deoxygenate the solution by bubbling with nitrogen or argon gas for at least 15 minutes.
-
Run a background cyclic voltammogram of the supporting electrolyte solution.
-
Add the hydrazine solution to the cell and continue to blanket the solution with the inert gas.
-
Record the cyclic voltammogram by scanning the potential from a non-oxidizing potential to a potential where oxidation occurs and then back.
-
The potential at which the anodic peak current is observed corresponds to the oxidation potential of the hydrazine.
-
-
Data Analysis:
-
Determine the peak oxidation potential for both this compound and phenylhydrazine from their respective voltammograms.
-
A lower (less positive) oxidation potential indicates that the compound is more easily oxidized.
-
Visualizing Reaction Pathways and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Electrooxidation of Phenylhydrazine on Nanostructured Co-Mo Alloy Electrodes in Alkaline Medium [nanochemres.org]
- 5. nanochemres.org [nanochemres.org]
- 6. researchgate.net [researchgate.net]
The Pivotal Role of Substituted Hydrazines in the Synthesis of Heterocylic Scaffolds: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. Substituted hydrazines are indispensable reagents in this field, offering versatile pathways to a wide array of nitrogen-containing ring systems that form the backbone of many pharmaceutical agents. This guide provides a comparative study of various substituted hydrazines in the synthesis of prominent heterocyclic families—pyrazoles, pyridazinones, indoles, and 1,2,4-triazoles—supported by experimental data and detailed protocols to aid in reaction design and optimization.
The reactivity of substituted hydrazines is intricately linked to the nature of their substituents, which can profoundly influence reaction rates, yields, and even the regioselectivity of cyclization reactions. Understanding these substituent effects is paramount for the rational design of synthetic routes to novel bioactive molecules.
Comparative Performance in Pyrazole Synthesis
The synthesis of pyrazoles, a core motif in numerous pharmaceuticals like celecoxib, is frequently achieved through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. The choice of the hydrazine substituent significantly impacts the reaction's efficiency and outcome.
A microwave-assisted approach has been shown to be highly effective for the synthesis of 1,3,5-trisubstituted pyrazoles.[1] This method allows for the direct N-heterocyclization of hydrazines with metal-acetylacetonates, avoiding the need for a base or other additives. The use of various substituted aryl sulfonylhydrazines in this reaction has demonstrated excellent yields, highlighting the utility of sulfonyl-substituted hydrazines in accessing complex pyrazole structures.[1]
Table 1: Comparison of Substituted Hydrazines in the Synthesis of 1,3,5-Trisubstituted Pyrazoles
| Hydrazine Substituent (Ar) | Product | Yield (%) |
| 4-Methylphenylsulfonyl | 1-(4-Methylphenylsulfonyl)-3,5-dimethyl-1H-pyrazole | 95 |
| 4-Methoxyphenylsulfonyl | 1-(4-Methoxyphenylsulfonyl)-3,5-dimethyl-1H-pyrazole | 92 |
| 4-Chlorophenylsulfonyl | 1-(4-Chlorophenylsulfonyl)-3,5-dimethyl-1H-pyrazole | 96 |
| 4-(Trifluoromethyl)phenylsulfonyl | 1-(4-(Trifluoromethyl)phenylsulfonyl)-3,5-dimethyl-1H-pyrazole | 94 |
Data sourced from a microwave-assisted synthesis protocol.[1]
The regioselectivity of the reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is governed by both steric and electronic factors of the reactants and the reaction conditions.[2] Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[2] Electron-withdrawing groups on the dicarbonyl can activate the adjacent carbonyl for attack, while the nucleophilicity of the hydrazine nitrogens is influenced by its substituent.[2]
Experimental Protocol: Microwave-Assisted Synthesis of 1-Aryl-3,5-dimethyl-1H-pyrazoles
A mixture of the substituted phenylhydrazine hydrochloride (1.0 mmol) and copper(II) acetylacetonate (0.5 mmol) in dimethyl sulfoxide (DMSO, 1 mL) is subjected to microwave irradiation at 50 watts and 100°C for 5 minutes.[1] After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired 1,3,5-trisubstituted pyrazole.[1]
Comparative Performance in Pyridazinone Synthesis
Pyridazinones are another class of heterocycles with significant biological activities. A common route to their synthesis involves the condensation of γ-keto acids with hydrazine derivatives.[3] The substituent on the hydrazine can be varied to introduce diversity at the N-2 position of the pyridazinone ring.
For instance, the cyclization of 3-(4-flourobenzoyl) propionic acid with hydrazine hydrate or various arylhydrazines provides the corresponding 6-(4-fluorophenyl)-2-substituted-4,5-dihydropyridazin-3(2H)-ones.[4] This allows for a direct comparison of the impact of different N-substituents on the reaction.
Table 2: Synthesis of 6-(4-fluorophenyl)-2-substituted-4,5-dihydropyridazin-3(2H)-ones
| Hydrazine Derivative | N-Substituent | Yield (%) |
| Hydrazine hydrate | -H | Not specified |
| Phenylhydrazine | -Phenyl | Not specified |
| 4-Methylphenylhydrazine | -4-Methylphenyl | Not specified |
| 4-Chlorophenylhydrazine | -4-Chlorophenyl | Not specified |
While specific yields were not provided in the source, this highlights the general applicability of various substituted hydrazines in this synthesis.[4]
Experimental Protocol: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones
A mixture of a β-aroylpropionic acid (1 equivalent) and the appropriate hydrazine derivative (1.2 equivalents) in a suitable solvent such as ethanol or methanol is refluxed for 1 to 18 hours.[3][5] Upon cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.
The Fischer Indole Synthesis: A Classic Reaction Influenced by Hydrazine Substitution
The Fischer indole synthesis is a venerable and powerful method for constructing the indole nucleus from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[6][7] The choice of substituents on the phenylhydrazine ring can affect the reaction's success and yield.
Studies have shown that the electronic nature of the substituent on the phenylhydrazine ring influences the reaction outcome. For example, in a mechanochemical approach to the Fischer indole synthesis, 4-methoxyphenylhydrazine gave a good yield of the corresponding indole, while 4-chlorophenylhydrazine resulted in a low conversion.[8] This suggests that electron-donating groups on the phenylhydrazine can be beneficial for this transformation.
Furthermore, alkylation of the terminal nitrogen of aryl and heteroaryl hydrazines has been shown to improve both the yield and the rate of the Fischer indole synthesis.[9]
Table 3: Effect of Phenylhydrazine Substitution on Fischer Indole Synthesis Yield
| Phenylhydrazine Substituent | Ketone | Product | Yield (%) |
| 4-Methyl | Propiophenone | 5-Methyl-2-methyl-3-phenyl-1H-indole | 85 |
| 4-Chloro | Propiophenone | 5-Chloro-2-methyl-3-phenyl-1H-indole | Low conversion |
| 4-Methoxy | Propiophenone | 5-Methoxy-2-methyl-3-phenyl-1H-indole | 79 |
Data from a mechanochemical synthesis protocol.[8]
Experimental Protocol: General Procedure for Fischer Indole Synthesis
The (substituted) phenylhydrazine is reacted with an aldehyde or ketone to form the corresponding phenylhydrazone. This intermediate is then treated with an acid catalyst, such as polyphosphoric acid, p-toluenesulfonic acid, or a Lewis acid like zinc chloride, and heated to induce cyclization.[6][7] The reaction mixture is then worked up by neutralization and extraction, followed by purification of the resulting indole.
Versatility in 1,2,4-Triazole Synthesis
1,2,4-Triazoles are another important class of nitrogen-containing heterocycles. Their synthesis can be achieved through various methods involving hydrazine derivatives. A straightforward and efficient method involves the microwave-assisted reaction of hydrazines with formamide in the absence of a catalyst.[10] This method demonstrates excellent functional group tolerance.
Another approach is the multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and an alcohol, which can be performed electrochemically.[10] The versatility of these methods allows for the synthesis of a wide range of substituted 1,2,4-triazoles.
Experimental Protocol: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles
A mixture of the substituted hydrazine and formamide is irradiated in a microwave reactor.[10] The reaction proceeds smoothly to give the corresponding 1,2,4-triazole. The product can be isolated and purified using standard techniques.
Visualizing the Synthetic Pathways
To better understand the logical flow of these synthetic processes, the following diagrams illustrate the general workflows.
References
- 1. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Synthesis, Molecular Modeling of Novel Substituted Pyridazinones ...: Ingenta Connect [ingentaconnect.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
A Comparative Guide to the Synthesis of Procarbazine, Iproniazid, and Their Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for two hydrazine-containing drug candidates, Procarbazine and Iproniazid. It further explores modern, alternative synthetic strategies for producing compounds with similar therapeutic applications, particularly focusing on non-hydrazine-based monoamine oxidase (MAO) inhibitors as alternatives to Iproniazid. The information presented is intended to offer researchers an objective overview of different synthetic methodologies, supported by experimental data to aid in the selection of appropriate routes for drug discovery and development.
Procarbazine Synthesis
Procarbazine is an alkylating agent used in the treatment of Hodgkin's lymphoma and certain brain tumors. Its synthesis typically involves the use of a methylhydrazine derivative.
Experimental Protocol: Synthesis of Procarbazine
A reported synthesis of procarbazine involves the reaction of 4-formyl-N-isopropylbenzamide with methylhydrazinium sulfate. The final step is a reductive amination.
Reaction Scheme:
Experimental Details:
| Parameter | Value |
| Starting Materials | 4-formyl-N-isopropylbenzamide, Methylhydrazinium sulfate, Sodium cyanoborohydride |
| Solvent | Dehydrated ethanol, DMF |
| Reagents | Triethylamine |
| Reaction Conditions | 60°C for 6 hours, then room temperature overnight |
| Purification | Silica gel column chromatography |
| Overall Yield | 74% |
Iproniazid Synthesis and Alternatives
Iproniazid is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class, historically used as an antidepressant.[1] Concerns over its hepatotoxicity, attributed to its isopropylhydrazine metabolite, have led to the development of alternative MAO inhibitors with improved safety profiles.[1]
Traditional Synthesis of Iproniazid
Two primary routes for the synthesis of Iproniazid from isonicotinohydrazide have been described:
-
Direct Alkylation: This method involves the direct N-alkylation of isonicotinohydrazide with an isopropyl halide, such as 2-bromopropane or 2-chloropropane.[1]
-
Reductive Amination: This two-step process involves the condensation of isonicotinohydrazide with acetone to form an N'-isopropylideneisonicotinohydrazide intermediate, which is subsequently reduced to Iproniazid. The reduction can be achieved via catalytic hydrogenation.[1]
Alternatives to Hydrazine-Based MAO Inhibitors
The search for safer and more selective MAO inhibitors has led to the exploration of various chemical scaffolds that do not rely on the simple hydrazine or isopropylhydrazine moiety. These alternatives often exhibit improved selectivity for MAO-A or MAO-B isoforms and may have a more favorable safety profile.
Thiazolylhydrazone Derivatives
Thiazolylhydrazone derivatives have emerged as a promising class of MAO inhibitors.
Experimental Protocol: Synthesis of Benzofuran-Thiazolylhydrazone Derivatives
This synthesis involves a two-step process starting from benzofuran-2-carbaldehyde and thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized with various phenacyl bromides.
Experimental Data:
| Compound Class | Target | IC50 (µM) |
| Benzofuran-Thiazolylhydrazones | MAO-A | 0.07 - 1.5 |
| Benzofuran-Thiazolylhydrazones | MAO-B | 0.75 - >10 |
Acylhydrazone Derivatives
Acylhydrazones represent another class of potent and selective MAO inhibitors.
Experimental Protocol: Synthesis of Acylhydrazone Derivatives
The synthesis is a two-stage process where an intermediate acylhydrazide is first synthesized by reacting a benzoic acid with hydrazine hydrate. This intermediate is then reacted with a substituted benzaldehyde to yield the final acylhydrazone product.
Experimental Data:
| Compound Class | Target | IC50 (µM) |
| Acylhydrazones | MAO-B | 0.14 - 5.0 |
Heterocyclic Derived Conjugated Dienones
Recent research has identified heterocyclic derived conjugated dienones as potent and selective MAO-B inhibitors.
Experimental Protocol: Synthesis of Heterocyclic Dienones
The synthesis involves the condensation of a heterocyclic aldehyde with a ketone.
Experimental Data:
| Compound Class | Target | IC50 (µM) |
| Heterocyclic Dienones | MAO-B | 0.036 - 17.76 |
Signaling Pathway
Conclusion
The synthesis of procarbazine remains a relevant area of research in oncology. For MAO inhibitors, the historical use of 1-isopropylhydrazine in the synthesis of drugs like iproniazid has largely been superseded by the development of safer and more selective alternatives. The thiazolylhydrazone, acylhydrazone, and heterocyclic dienone scaffolds offer promising avenues for the design of new MAO inhibitors with improved therapeutic profiles. The experimental data presented in this guide highlights the high potency and selectivity that can be achieved with these modern alternatives, providing valuable information for researchers in the field of drug development.
References
Confirming the Structure of 1-Isopropylhydrazine Reaction Products by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of reaction products. This guide provides a comparative analysis of the expected NMR data for the products of 1-isopropylhydrazine with a model aldehyde (benzaldehyde) and a model ketone (acetone), facilitating the rapid and accurate confirmation of hydrazone formation.
The reaction of this compound with aldehydes and ketones is a fundamental transformation in organic synthesis, leading to the formation of N-isopropylhydrazones. These products are valuable intermediates in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Accurate structural confirmation of the resulting hydrazone is paramount, and NMR spectroscopy provides the most definitive data for this purpose.
Experimental Protocols
General Procedure for Hydrazone Synthesis:
To a solution of the carbonyl compound (aldehyde or ketone, 1.0 mmol) in a suitable solvent such as ethanol or methanol (5 mL), is added this compound (1.0 mmol). A catalytic amount of acid (e.g., a drop of acetic acid) can be added to facilitate the reaction. The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from 30 minutes to a few hours, monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure hydrazone.
NMR Sample Preparation:
A small amount of the purified product (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ) in parts per million (ppm). Standard ¹H and ¹³C NMR spectra are then acquired on a spectrometer.
Workflow for Structure Confirmation
The following diagram illustrates the general workflow for confirming the structure of a this compound reaction product using NMR spectroscopy.
Caption: A flowchart illustrating the key steps from synthesis to NMR-based structural confirmation of this compound reaction products.
Comparative NMR Data Analysis
The key to confirming the formation of the desired hydrazone lies in the distinct signals observed in the ¹H and ¹³C NMR spectra. The following tables present hypothetical, yet representative, NMR data for the reaction products of this compound with benzaldehyde and acetone. These values are based on established chemical shift ranges for similar functional groups and provide a basis for comparison with experimentally obtained data.
Table 1: Hypothetical ¹H NMR Data (in CDCl₃, 400 MHz)
| Product | Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 1-Isopropyl-2-benzylidenehydrazine | Isopropyl -CH₃ | ~1.2 | Doublet | 6H |
| Isopropyl -CH | ~3.6 | Septet | 1H | |
| Imine -CH=N | ~7.5 | Singlet | 1H | |
| Phenyl-H | ~7.2-7.8 | Multiplet | 5H | |
| N-H | Variable (broad singlet) | Broad Singlet | 1H | |
| Acetone N-isopropylhydrazone | Isopropyl -CH₃ | ~1.1 | Doublet | 6H |
| Isopropyl -CH | ~3.4 | Septet | 1H | |
| Imine (CH₃)₂C=N | ~1.9, ~2.0 | Singlets (syn/anti) | 3H, 3H | |
| N-H | Variable (broad singlet) | Broad Singlet | 1H |
Table 2: Hypothetical ¹³C NMR Data (in CDCl₃, 100 MHz)
| Product | Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| 1-Isopropyl-2-benzylidenehydrazine | Isopropyl -CH₃ | ~22 |
| Isopropyl -CH | ~55 | |
| Imine -CH=N | ~140 | |
| Phenyl-C (ipso) | ~135 | |
| Phenyl-C | ~126-129 | |
| Acetone N-isopropylhydrazone | Isopropyl -CH₃ | ~23 |
| Isopropyl -CH | ~53 | |
| Imine (CH₃)₂C=N | ~155 | |
| Imine (CH₃)₂C=N (syn/anti) | ~18, ~25 |
Discussion of Key Spectroscopic Features
-
Disappearance of Reactant Signals: The most immediate confirmation of a successful reaction is the disappearance of the characteristic aldehyde proton signal (around 9-10 ppm in ¹H NMR) or the ketone carbonyl carbon signal (around 200-220 ppm in ¹³C NMR). The signals corresponding to the -NH₂ protons of this compound will also be replaced by a single -NH proton signal.
-
Appearance of Imine Signals: The formation of the hydrazone is unequivocally confirmed by the appearance of the imine carbon signal (C=N) in the ¹³C NMR spectrum, typically in the range of 140-160 ppm. In the ¹H NMR spectrum, the proton attached to the imine carbon (-CH=N) in the case of the benzaldehyde product will appear as a singlet around 7.5 ppm. For the acetone product, the two methyl groups attached to the imine carbon may show distinct singlets due to syn/anti isomerism.
-
Characteristic Isopropyl Group Signals: The signals for the isopropyl group (-CH and -CH₃) will be present in the product spectra. The methine proton (-CH) will appear as a septet, and the two methyl groups will appear as a doublet in the ¹H NMR spectrum, confirming the integrity of the isopropyl moiety.
By carefully analyzing the ¹H and ¹³C NMR spectra and comparing the observed chemical shifts, multiplicities, and integration values with the expected data presented in this guide, researchers can confidently confirm the structure of their this compound reaction products. This systematic approach ensures the integrity of synthetic intermediates and the successful progression of research and development projects.
Navigating Purity: A Comparative Guide to Assessing Synthesized 1-Isopropylhydrazine Derivatives
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide offers a comprehensive comparison of analytical techniques for assessing the purity of 1-Isopropylhydrazine derivatives, crucial intermediates in pharmaceutical synthesis. We provide an objective look at High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), complete with detailed experimental protocols and supporting data to inform your choice of methodology.
This compound and its derivatives are vital building blocks in the development of various pharmaceutical agents. However, residual impurities from the synthetic process can significantly impact the compound's reactivity, stability, and biological activity, potentially leading to misleading research outcomes. Therefore, rigorous purity analysis is not just a quality control measure but a fundamental aspect of scientific integrity.
Comparative Analysis of Purity Assessment Techniques
The selection of an appropriate analytical method for purity determination hinges on factors such as the nature of the expected impurities, the required sensitivity, and the availability of instrumentation. Below is a summary of the key analytical techniques for assessing the purity of this compound hydrochloride, the common salt form of the parent hydrazine.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | qNMR |
| Principle | Chromatographic separation based on polarity, with UV detection. | Chromatographic separation of volatile derivatives by boiling point, with mass spectrometric detection. | Radiofrequency-induced nuclear spin transitions in a magnetic field; signal intensity is directly proportional to the number of nuclei. |
| Typical Purity Range | >95% (relative purity by area %) | >98% (relative purity by area %) | >95% (absolute purity) |
| Limit of Detection (LOD) | 0.25–0.7 µg/L for hydrazine derivatives[1] | 0.002 µg/L for hydrazine[2] | Dependent on concentration and number of scans, typically in the low mg range. |
| Limit of Quantitation (LOQ) | ~2 ppm[3] | 0.1 ppm for hydrazine[4] | Dependent on concentration and number of scans, typically in the low mg range. |
| Precision (%RSD) | < 2% | 2.7 - 5.6% for hydrazine at 1 ppm[4] | < 1%[5] |
| Analysis Time per Sample | 15-30 minutes | 20-40 minutes (plus derivatization time) | 10-20 minutes |
| Key Advantages | Widely available, high precision, suitable for non-volatile impurities. | High sensitivity and selectivity, excellent for identifying volatile impurities. | Provides absolute purity without a reference standard of the analyte, non-destructive, structurally informative. |
| Key Disadvantages | Requires a chromophore or derivatization, potential for co-elution. | Derivatization is often necessary, which adds complexity and potential for side reactions. | Lower sensitivity than chromatographic methods, requires a highly pure internal standard, higher initial instrument cost. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the purity assessment of this compound hydrochloride.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for determining the relative purity of this compound hydrochloride and detecting non-volatile impurities. Since this compound lacks a strong chromophore, pre-column derivatization with a UV-active agent is often employed to enhance detection.[3][6][7]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
2-hydroxy-1-naphthaldehyde (derivatizing agent)
-
Dimethyl sulfoxide (DMSO)
-
Glacial acetic acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of phosphate buffer (pH 2.5) and acetonitrile. A gradient elution may be necessary to separate all impurities.
-
Derivatization Reagent Preparation: Dissolve 2-hydroxy-1-naphthaldehyde in a suitable solvent.
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the synthesized this compound hydrochloride into a 10 mL volumetric flask.
-
Add a diluent (e.g., a mixture of DMSO, glacial acetic acid, and water).
-
Add the derivatizing agent solution and heat in a water bath (e.g., 100°C) for a specified time to form the hydrazone derivative.[3]
-
Cool the solution and dilute to the mark with the diluent.
-
-
Chromatographic Analysis:
-
Set the injection volume (e.g., 10 µL) and the detector wavelength to the absorbance maximum of the hydrazone derivative (e.g., 406 nm).[3]
-
Run the sample through the HPLC system.
-
-
Data Analysis:
-
The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities. For hydrazine derivatives, derivatization is typically required to improve volatility and chromatographic performance.[4][8][9]
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
-
Headspace autosampler (recommended for trace analysis)
Reagents:
-
Acetone (derivatizing agent)
-
Methanol (solvent)
-
This compound hydrochloride sample
Procedure:
-
Derivatization:
-
In a headspace vial, dissolve a known amount of the this compound hydrochloride sample in a suitable solvent.
-
Add acetone, which acts as both a solvent and a derivatizing agent, to form acetone isopropylhydrazone.[4]
-
-
GC-MS Analysis:
-
The derivatized sample is introduced into the GC-MS system.
-
The injector and transfer line temperatures should be optimized to prevent degradation.
-
A suitable temperature program for the GC oven is used to separate the components.
-
The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum of the eluting peaks is recorded.
-
-
Data Analysis:
-
Impurities are identified by comparing their mass spectra with a reference library.
-
Quantification can be performed by creating a calibration curve with a standard of the identified impurity.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that can provide an absolute purity value without the need for a specific reference standard of the analyte.[10][11][12]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound hydrochloride sample and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent and ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans for a good signal-to-noise ratio).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity of the sample is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Visualizing the Workflow
To further clarify the logical flow of assessing the purity of synthesized this compound derivatives, the following diagrams illustrate the general synthesis and subsequent analytical workflow.
Synthesis of this compound HCl
Purity Assessment Workflow
Conclusion
The rigorous assessment of purity for synthesized this compound derivatives is indispensable for the integrity of research and drug development. While HPLC-UV offers a robust and widely accessible method for routine purity checks, GC-MS provides superior sensitivity for volatile impurities, often necessitating derivatization. For the highest level of accuracy and an absolute purity determination, qNMR stands out as a powerful, non-destructive technique. The choice of method will ultimately depend on the specific requirements of the analysis and the resources available. A multi-faceted approach, employing orthogonal techniques, will provide the most comprehensive and reliable characterization of the synthesized compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Guide to the Efficacy of Catalysts in 1-Isopropylhydrazine Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of 1-isopropylhydrazine, a key building block in the production of various pharmaceuticals, is of significant interest. The choice of catalyst plays a pivotal role in determining the yield, reaction time, and overall efficiency of the synthetic process. This guide provides an objective comparison of different catalytic systems for the synthesis of this compound, supported by available experimental data.
The primary route to this compound involves the reaction of a hydrazine source with either isopropanol or an acetone-derived intermediate. The efficacy of this transformation is highly dependent on the catalyst employed. This guide focuses on comparing three distinct catalytic approaches: an acid-catalyzed method using hydrazine hydrochloride, a method utilizing a water-softening agent, and a biocatalytic approach employing an engineered enzyme.
Performance Comparison of Catalysts
The selection of an optimal catalyst for the synthesis of this compound requires a careful evaluation of various parameters, including product yield, reaction duration, and operating temperature. The following table summarizes the quantitative data for three different catalytic systems.
| Catalyst System | Starting Materials | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Hydrazine Hydrochloride | Isopropanol, Hydrazine Hydrate | Water | 115 | 2.5 hours | 95.7 | [1][2] |
| "Calgon" (Sodium Hexametaphosphate) | Isopropanol, Hydrazine Hydrate | None (Neat) | 120 | 7 hours | >90 | [3] |
| Imine Reductase (IRED) | Acetone, Hydrazine | Buffer | 30 | 24 hours | (Not specified for isopropylhydrazine) | [4][5] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Method 1: Acid-Catalyzed Synthesis with Hydrazine Hydrochloride
This procedure involves the in-situ formation of hydrazine hydrochloride, which then acts as a catalyst for the reaction between isopropanol and hydrazine hydrate.
Procedure:
-
Hydrazine hydrate (80% concentration) is placed in a reaction vessel and cooled to 30°C.
-
30% Hydrochloric acid is added dropwise to adjust the pH to 6.5-7.0, forming hydrazine hydrochloride.
-
The mixture is heated to 80°C under reduced pressure to remove water.
-
The resulting hydrazine hydrochloride is used as a catalyst, to which 96% isopropanol is added.
-
The reactor is sealed and heated to 115°C with a controlled pressure of 0.6 MPa for 2.5 hours.
-
After cooling, the excess isopropanol is distilled off to yield isopropyl hydrazine hydrochloride solution.
-
The free base, this compound, is obtained by treating the hydrochloride salt with hydrazine hydrate followed by vacuum distillation.[1][2]
Method 2: Synthesis using "Calgon" as a Catalyst
This method describes a one-step synthesis using a commercially available water softening agent as the catalyst.
Procedure:
-
Isopropanol, hydrazine hydrate (content >95%), and "Calgon" (10-20% of the mass of hydrazine hydrate) are combined in a reaction kettle.
-
The mixture is stirred and heated to 80°C in a closed reactor under an inert atmosphere.
-
The temperature is then raised to 110-130°C for 5-7 hours to facilitate the alkylation reaction.
-
After the reaction, the mixture is cooled to 80°C, and the upper organic phase is separated.
-
The final product, this compound, is obtained by fractional distillation of the organic phase, collecting the fraction at 106-108°C.[3]
Method 3: Biocatalytic Synthesis using Imine Reductase (IRED)
This enzymatic approach utilizes an imine reductase for the reductive amination of acetone with hydrazine.
Procedure:
-
A reaction buffer is prepared containing the imine reductase from Myxococcus stipitatus (R-IRED_Ms-V8), a nicotinamide cofactor (NADH), and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose).
-
Acetone and hydrazine are added to the buffer to initiate the reaction.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 24 hours).
-
The formation of the N-alkylhydrazine product is monitored using analytical techniques such as GC-MS.
-
(Note: While the general procedure for reductive hydrazination is provided, specific yield for this compound is not detailed in the available literature.)[4][5]
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate a key reaction pathway and a general experimental workflow.
Caption: Reductive amination pathway for this compound synthesis.
Caption: A logical workflow for comparing catalyst efficacy.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN105017064B - A kind of synthetic method of isopropyl hydrazine - Google Patents [patents.google.com]
- 3. CN108191697A - A kind of method of synthetic isopropyl hydrazine - Google Patents [patents.google.com]
- 4. d-nb.info [d-nb.info]
- 5. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a GC-MS Method for Trace Analysis of 1-Isopropylhydrazine
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of trace impurities are paramount to ensuring product safety and efficacy. 1-Isopropylhydrazine, a potential genotoxic impurity, requires highly sensitive and robust analytical methods for its monitoring. This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the trace analysis of this compound with alternative analytical techniques, supported by experimental data.
Quantitative Performance Comparison
The following table summarizes the key performance parameters of a validated GC-MS method compared to other analytical techniques used for hydrazine analysis.
| Parameter | GC-MS with Derivatization (Acetone) | GC-MS with Derivatization (PFB) | High-Performance Liquid Chromatography (HPLC) | Spectrophotometry |
| Limit of Quantification (LOQ) | 0.1 ppm[1] | 26–53 ng/g[2] | ~1 ng/mL[2] | Varies, generally higher than chromatographic methods[3] |
| Linearity (R²) | ≥ 0.999 (0.1 to 10 ppm)[1] | > 0.99 (8–170 ng/mL)[2] | Method dependent | Method dependent |
| Precision (%RSD) | 2.7 - 5.6%[1] | < 20%[2] | < 10%[4] | Method dependent |
| Recovery | 79 - 117%[1] | 70 - 110% (at LOQ)[2] | 91.0 - 106.0%[4] | Method dependent |
| Selectivity | High (Mass Analyzer) | High (Mass Analyzer) | Moderate to High (Detector dependent) | Low to Moderate |
| Throughput | Moderate | Moderate | High | High |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of analytical results. Below are the protocols for a typical validated GC-MS method and an alternative HPLC method.
GC-MS Method with Acetone Derivatization
This method is designed for the determination of trace levels of hydrazine in drug substances.[1]
-
Sample Preparation & Derivatization:
-
Weigh 10 mg of the active pharmaceutical ingredient (API) sample into a headspace vial.
-
Add acetone or acetone-d6, which serves as both the dissolving solvent and the derivatizing reagent.[1] The reaction forms acetone azine or acetone azine-d12, which is more volatile and suitable for GC analysis.[1]
-
The derivatization is an in-situ and instantaneous reaction.[5]
-
-
Instrumentation (Headspace GC-MS):
-
GC System: Agilent GC coupled with a mass spectrometer.
-
Column: A suitable capillary column, such as a 30 m x 0.35 mm x 0.25 µm Zebron ZB-5.[2]
-
Oven Program: An initial temperature of 70°C, ramped to 250°C at 15°C/min, followed by a 3-minute hold.[2]
-
Injector: Headspace autosampler with an injection temperature of 200°C.
-
Carrier Gas: Helium.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. For acetone azine, characteristic ions would be monitored.
-
Alternative Method: High-Performance Liquid Chromatography (HPLC)
HPLC offers a viable alternative for the analysis of hydrazines, often with pre-column derivatization to enhance detection.[2][3]
-
Sample Preparation & Derivatization:
-
Extract the sample with a suitable solvent.
-
Derivatize with a reagent that introduces a chromophore or fluorophore, such as 2,4-dinitrochlorobenzene.[2]
-
-
Instrumentation (HPLC):
-
HPLC System: A standard HPLC system with a pump, autosampler, and detector.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is often employed.
-
Detector: UV-Vis or fluorescence detector, depending on the derivatizing agent. An electrochemical detector can also be used.[3]
-
Visualizing the Workflow and Method Comparison
GC-MS Analysis Workflow for this compound
The following diagram illustrates the typical workflow for the GC-MS analysis of this compound, involving sample preparation, derivatization, injection, separation, and detection.
Caption: Workflow for GC-MS trace analysis of this compound.
Comparison of Analytical Methods: GC-MS vs. HPLC
This flowchart provides a high-level comparison of the GC-MS and HPLC methods for trace hydrazine analysis, highlighting key decision points and outcomes.
Caption: Comparison of GC-MS and HPLC for hydrazine analysis.
References
- 1. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Regioselectivity in Pyrazole Synthesis: 1-Isopropylhydrazine vs. Methylhydrazine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted pyrazoles is a fundamental pursuit in medicinal chemistry, with the pyrazole scaffold forming the core of numerous therapeutic agents. The Knorr pyrazole synthesis, a classic and widely employed method, involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. However, the use of unsymmetrical 1,3-dicarbonyls introduces the challenge of regioselectivity, potentially yielding two distinct regioisomers. The precise control of this regioselectivity is critical to ensure the efficient synthesis of the desired biologically active isomer.
This guide provides an objective comparison of the regioselectivity observed in pyrazole synthesis when using two common alkylhydrazines: 1-isopropylhydrazine and methylhydrazine. We will delve into the governing factors that influence the isomeric outcome, present supporting experimental data, and provide detailed experimental protocols.
Factors Influencing Regioselectivity
The regiochemical outcome of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is primarily dictated by a combination of steric and electronic factors of both reactants, as well as the reaction conditions.
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1]
-
Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group towards nucleophilic attack. Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by the substituent on the hydrazine. For alkylhydrazines like methylhydrazine and this compound, the secondary nitrogen (bearing the alkyl group) is generally more nucleophilic than the primary nitrogen.
-
Reaction Solvent: The choice of solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance the formation of a single regioisomer compared to conventional solvents like ethanol.[2]
Comparative Data on Regioselectivity
The following tables summarize the quantitative data on the regioselectivity of pyrazole synthesis from various unsymmetrical 1,3-dicarbonyl compounds with methylhydrazine and a qualitative assessment for this compound based on established principles of steric hindrance.
Table 1: Regioselectivity of Methylhydrazine in Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Solvent | Temperature (°C) | Regioisomer Ratio (1,3-isomer : 1,5-isomer) | Yield (%) |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | EtOH | Room Temp | ~1:1 | - |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | TFE | Room Temp | 85:15 | - |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | HFIP | Room Temp | 97:3 | - |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | EtOH | Room Temp | ~1:1.3 | - |
Data sourced from literature.[2] The 1,3-isomer refers to the pyrazole where the methyl group is on the nitrogen adjacent to the carbon derived from the less hindered carbonyl of the diketone, and the 1,5-isomer is the alternative regioisomer.
Table 2: Regioselectivity of this compound in Pyrazole Synthesis (Qualitative Assessment)
| 1,3-Dicarbonyl Compound | Solvent | Temperature (°C) | Expected Major Regioisomer | Notes |
| Unsymmetrical 1,3-Diketone | Various | Various | 1,3-isomer | The bulky isopropyl group is expected to strongly disfavor attack at the more sterically hindered carbonyl, leading to a high preference for the 1,3-isomer. However, the reaction rate is significantly slower, and yields are often lower compared to reactions with methylhydrazine. One study noted that with isopropylhydrazine, the pyrazole formation reaction was incomplete after 7 days at room temperature, resulting in only a 26% isolated yield.[3] |
Reaction Pathways and Regioselectivity
The Knorr pyrazole synthesis proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. When an unsymmetrical 1,3-dicarbonyl is used, the initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different hydrazone intermediates and, subsequently, two regioisomeric pyrazoles.
References
A Comparative Analysis of the Stability of 1-Isopropylhydrazine and Other Hydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the stability of 1-Isopropylhydrazine against other commonly used hydrazine derivatives. Understanding the relative stability of these compounds is crucial for their effective and safe use in pharmaceutical and chemical research, particularly in drug development where shelf-life, formulation compatibility, and metabolic fate are critical considerations. This document summarizes available quantitative data, outlines experimental protocols for stability assessment, and visualizes key chemical processes.
Executive Summary
Hydrazine and its derivatives are a versatile class of compounds with applications ranging from pharmaceutical intermediates to rocket propellants. However, their utility is often tempered by concerns regarding their stability and potential toxicity. This guide focuses on the stability of this compound in comparison to other derivatives such as hydrazine, methylhydrazine, and phenylhydrazine.
Generally, the stability of hydrazine derivatives is influenced by several factors, including:
-
Substitution: The nature of the substituent on the hydrazine moiety can significantly impact its stability. Alkyl-substituted hydrazines are often considered more stable than the parent hydrazine, while aryl substitution, as in phenylhydrazine, can lead to increased susceptibility to oxidation.
-
Oxygen/Air Exposure: Many hydrazine derivatives are prone to oxidation, a process that can be accelerated by exposure to air. This degradation pathway is a primary concern for the long-term storage and handling of these compounds.
-
Temperature: Elevated temperatures can promote the thermal decomposition of hydrazine derivatives. The decomposition temperature is a key parameter in assessing their thermal stability.
-
pH: The stability of hydrazines in solution is often pH-dependent. Acidic conditions can enhance the stability of some derivatives by protonating the lone pair of electrons on the nitrogen atoms, making them less susceptible to oxidation.
-
Presence of Catalysts: Metal ions, such as copper (II), can catalyze the degradation of hydrazines.
Comparative Stability Data
The following table summarizes available data on the stability of this compound and other selected hydrazine derivatives. It is important to note that the data has been compiled from various sources, and direct comparative studies under identical conditions are limited. Therefore, comparisons should be made with consideration of the different experimental contexts.
| Compound | Derivative Type | Stability Parameter | Value | Conditions | Reference(s) |
| This compound | Alkylhydrazine | Boiling Point | 120.1 °C | At 760 mmHg | N/A |
| Hydrazine | - | Thermal Decomposition | Activation Energy (Nitrogen atm): 47.3 ± 3.1 kJ/mol | Thermogravimetric Analysis (TG) | [1] |
| Activation Energy (Oxygen atm): 64.9 ± 8.6 kJ/mol | Thermogravimetric Analysis (TG) | [1] | |||
| Half-life in Pond Water | ~8.3 days | Abiotic degradation | [2] | ||
| Methylhydrazine (MMH) | Alkylhydrazine | Thermal Decomposition | Activation Energy: 158.89 - 159.13 kJ/mol | Differential Scanning Calorimetry (DSC) | [3] |
| Phenylhydrazine | Arylhydrazine | Decomposition | Turns red-brown on exposure to air and light | Ambient conditions | [4] |
| Thermal decomposition can be catalyzed by hydrochloride salts above 100°C. | Heating | [5] | |||
| Distillation to prevent thermal decomposition is recommended at temperatures not exceeding 150°C under reduced pressure. | Distillation | [6] |
Note: The lack of direct, quantitative stability data for this compound in the public domain highlights a gap in the current literature. The boiling point is provided as a general indicator of its physical stability. Further experimental studies are warranted to fully characterize its stability profile relative to other hydrazine derivatives.
Experimental Protocols for Stability Assessment
The stability of hydrazine derivatives can be evaluated using various analytical techniques. Below are detailed methodologies for key experiments.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of a hydrazine derivative.
Methodology:
-
Instrument: A thermogravimetric analyzer capable of controlled heating in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the hydrazine derivative is placed in an appropriate TGA pan (e.g., aluminum or platinum).
-
Experimental Conditions:
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to a temperature at which complete decomposition is observed (e.g., 30 °C to 600 °C).
-
Atmosphere: The experiment is conducted under a continuous flow of a selected gas (e.g., nitrogen or air at 50-100 mL/min).
-
-
Data Analysis: The TGA curve (weight loss versus temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of weight loss at different temperatures. Kinetic parameters such as activation energy can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall method.[1][3]
Solution Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the degradation kinetics of a hydrazine derivative in solution under specific conditions (e.g., pH, temperature, presence of oxidizing agents).
Methodology:
-
Instrument: A high-performance liquid chromatograph equipped with a suitable detector (e.g., UV-Vis or mass spectrometer).
-
Sample Preparation:
-
A stock solution of the hydrazine derivative is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
The stock solution is diluted to a known concentration in the desired test buffer (e.g., phosphate buffer at a specific pH).
-
For oxidative stability, an oxidizing agent (e.g., hydrogen peroxide) can be added to the solution.
-
-
Stability Study:
-
The prepared solutions are stored under controlled temperature and light conditions.
-
Aliquots are withdrawn at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
HPLC Analysis:
-
The withdrawn aliquots are analyzed by HPLC to quantify the remaining concentration of the parent hydrazine derivative.
-
Derivatization (Optional but often necessary): Due to the reactivity and poor chromatographic behavior of some hydrazines, a derivatization step is often employed prior to HPLC analysis. A common derivatizing agent is benzaldehyde, which reacts with the hydrazine to form a more stable and readily detectable benzalazine derivative.[7]
-
Chromatographic Conditions: A suitable HPLC column (e.g., C18) and mobile phase are used to achieve good separation of the analyte from its degradation products.
-
-
Data Analysis: The concentration of the hydrazine derivative is plotted against time. The degradation rate constant and half-life (t₁/₂) of the compound under the tested conditions are calculated from this data.
Spectrophotometric Determination of Hydrazine Concentration
Objective: To quantify the concentration of a hydrazine derivative in a sample, often as part of a stability study. This method typically relies on a color-forming reaction.
Methodology:
-
Principle: This method is based on the reaction of the hydrazine derivative with a chromogenic reagent, such as p-dimethylaminobenzaldehyde (p-DAB), in an acidic medium to produce a colored product.[8][9][10] The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the hydrazine.
-
Reagents:
-
Procedure:
-
Calibration Curve: A series of standard solutions of the hydrazine derivative are prepared at different known concentrations. The p-DAB reagent is added to each standard, and the absorbance is measured at the wavelength of maximum absorption (λmax), which is typically around 458 nm for the p-DAB adduct.[8] A calibration curve of absorbance versus concentration is plotted.
-
Sample Analysis: The sample containing the hydrazine derivative is treated with the p-DAB reagent in the same manner as the standards. The absorbance of the resulting solution is measured.
-
-
Data Analysis: The concentration of the hydrazine derivative in the sample is determined by comparing its absorbance to the calibration curve.
Visualizing Stability-Related Processes
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the stability of hydrazine derivatives.
General Oxidative Degradation Pathway of Hydrazine Derivatives
Caption: Oxidative degradation pathway of hydrazine derivatives.
Experimental Workflow for Solution Stability Assessment
Caption: Workflow for assessing the solution stability of hydrazine derivatives.
Conclusion
The stability of this compound, like other hydrazine derivatives, is a critical parameter for its practical application. While direct comparative data is sparse, the available information suggests that alkylhydrazines may offer greater stability compared to arylhydrazines like phenylhydrazine, which is known for its instability in air. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments, generating valuable data for formulation development, shelf-life determination, and risk assessment. Further research is encouraged to build a more comprehensive and directly comparative dataset on the stability of various hydrazine derivatives to aid in the selection of the most appropriate compound for a given application.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrazine | H2N-NH2 | CID 9321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kinetic Characteristics of Thermal Decomposition and Thermal Safety for Methylhydrazine [energetic-materials.org.cn]
- 4. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]
- 7. osha.gov [osha.gov]
- 8. mt.com [mt.com]
- 9. tandfonline.com [tandfonline.com]
- 10. scribd.com [scribd.com]
Safety Operating Guide
Proper Disposal of 1-Isopropylhydrazine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 1-Isopropylhydrazine, a chemical that requires careful handling due to its potential health hazards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and compliance with environmental regulations.
This compound is classified as a hazardous substance and is suspected to be a carcinogen.[1][2][3] Therefore, all handling and disposal procedures must be conducted with strict adherence to safety protocols.
Immediate Safety and Handling
Before beginning any work that will generate this compound waste, a comprehensive disposal plan must be in place.[4][5] Personnel must wear appropriate personal protective equipment (PPE), including but not limited to chemical-resistant gloves, safety goggles with side shields, and a fully fastened lab coat.[1][4][5][6] All manipulations of this compound, including weighing, dilution, and the disposal procedure itself, must be performed within a certified chemical fume hood to prevent inhalation of vapors.[1][4][5][6]
Operational Disposal Plan
The disposal of this compound waste must be managed through a systematic and compliant process. The following step-by-step guide outlines the necessary actions from waste generation to final disposal.
-
Waste Segregation and Collection :
-
Do not mix this compound waste with other chemical waste streams.[2][6]
-
Collect all liquid and solid waste contaminated with this compound in a dedicated, clearly labeled, and leak-proof hazardous waste container.[4][6]
-
The container must be labeled "HAZARDOUS WASTE, this compound" and include the appropriate hazard pictograms (e.g., toxic, corrosive, flammable, health hazard).[4][5]
-
-
Consultation with Environmental Health and Safety (EHS) :
-
This is a mandatory step. Before attempting any chemical treatment or disposal, contact your institution's Environmental Health and Safety (EHS) office.[4][6]
-
Provide them with the details of the waste (volume, concentration, any co-contaminants).
-
The EHS office will provide specific guidance on the approved disposal methods at your facility and ensure compliance with all federal, state, and local regulations.[4]
-
-
Disposal Pathways :
-
Incineration (Preferred Method) : The most common and recommended method for the final disposal of this compound waste is through a licensed hazardous waste incineration facility. Your EHS office will coordinate the pickup and disposal of your properly labeled waste containers.
-
Chemical Neutralization (To be performed only with EHS approval and a validated protocol) : In some cases, chemical degradation may be an option. However, this must be approached with extreme caution, as incomplete reactions can produce hazardous byproducts.[7]
-
Summary of Hazards and Disposal Options
The following table summarizes the key hazards associated with this compound and the primary disposal routes.
| Hazard Classification | Description | Primary Disposal Route | Secondary/Conditional Route |
| Acute Toxicity | Toxic if swallowed or inhaled.[3] | Collection for Incineration | Chemical Degradation (EHS Approval Required) |
| Skin Corrosion | Causes severe skin burns and eye damage.[3] | Collection for Incineration | Chemical Degradation (EHS Approval Required) |
| Carcinogenicity | Suspected of causing cancer.[3] | Collection for Incineration | Not Applicable |
| Flammability | Flammable liquid and vapor.[3] | Collection for Incineration | Chemical Degradation (EHS Approval Required) |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[3] | Collection for Incineration | Chemical Degradation (EHS Approval Required) |
Potential Chemical Degradation Protocols (For Informational Purposes Only)
The following information on chemical degradation methods for hydrazines is provided for educational context. These procedures should not be attempted without the express approval and a specific, validated protocol from your EHS department. The reaction conditions for this compound may differ from those for other hydrazines, and the formation of hazardous byproducts is a significant risk.
Oxidation with Sodium Hypochlorite (Bleach)
Dilute solutions of hydrazine can be oxidized with sodium hypochlorite.[8] However, the reaction with alkylated hydrazines can be complex and may produce carcinogenic N-nitrosoalkylamines.[7]
Oxidation with Hydrogen Peroxide
The reaction of hydrazines with hydrogen peroxide can be used for degradation, often catalyzed by metal ions like copper(II).[9] This method also requires careful control to ensure complete reaction and avoid hazardous intermediates.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C3H10N2 | CID 52789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. nexchem.co.uk [nexchem.co.uk]
- 9. researchgate.net [researchgate.net]
Personal protective equipment for handling 1-Isopropylhydrazine
Essential Safety and Handling Guide for 1-Isopropylhydrazine
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental protection.
Personal Protective Equipment (PPE) Summary
Proper selection and use of PPE is the final and critical barrier against exposure. The following table summarizes the required equipment for handling this compound.
| Protection Type | Required Equipment | Standard/Specification | Notes |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) | A face shield should be worn in situations with a splash hazard.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Compliant with EU Directive 89/686/EEC and EN 374 | Gloves must be inspected before use.[1][4] Consult the manufacturer for specific breakthrough times for this compound. Change gloves frequently (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[5] |
| Body Protection | Fire/flame-resistant and impervious clothing | - | A lab coat should be worn. For significant exposure risks, a chemical-resistant apron or suit is necessary.[1][3] |
| Respiratory Protection | Full-face respirator with appropriate cartridges | NIOSH (US) or CEN (EU) approved | Required when exposure limits are exceeded, ventilation is inadequate, or symptoms of irritation occur. Use multi-purpose combination (US) or type ABEK (EU EN 143) cartridges.[1][4][6] For higher-level protection, a full-face supplied air respirator is the sole means of protection.[4] |
Operational Plan: Handling and Storage
Safe handling of this compound requires a combination of engineering controls, strict work practices, and appropriate PPE.
Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area.[1] A certified chemical fume hood or a glove box is highly recommended to minimize inhalation exposure.[3]
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and certified.[4]
-
Ignition Sources: Use non-sparking tools and explosion-proof equipment.[1][4] Ensure all sources of ignition, such as open flames and sparks, are removed from the handling area.[1]
Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure the work area is clean and uncluttered.
-
Verify that all safety equipment, including the fume hood, eyewash station, and safety shower, is functioning correctly.
-
-
Donning PPE:
-
Put on a flame-resistant lab coat, ensuring it is fully buttoned.
-
Don tightly fitting safety goggles and a face shield if splashing is possible.
-
Wear the appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Ensure the gloves extend over the cuffs of the lab coat.[5]
-
-
Chemical Handling:
-
Conduct all transfers and manipulations of this compound inside a chemical fume hood or glove box.
-
Use grounding and bonding when transferring between metal containers to prevent static discharge.[4]
-
-
Post-Handling:
Storage Protocol
-
Store this compound in a tightly closed, original container in a cool, dry, and well-ventilated area.[1]
-
Store below eye level.
-
Isolate from incompatible materials such as oxidizing agents and acids.[1][4]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Disposal Plan
Disposal of this compound and associated waste must be handled with extreme care and in compliance with all local, state, and federal regulations.
Waste Collection
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste - this compound" and include relevant hazard pictograms (e.g., Toxic, Flammable, Corrosive).[4]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containers: Collect liquid waste in a suitable, closed, and chemical-resistant container. Solid waste (e.g., contaminated gloves, paper towels) should be double-bagged in sealed, transparent bags.[4]
-
Storage of Waste: Store waste containers in a designated, secure area with secondary containment.[4]
Disposal Procedure
-
Professional Disposal: Contact a licensed professional waste disposal service to handle the disposal of this compound waste.[6] Do not attempt to dispose of it down the drain or in regular trash.[1]
-
Incineration: A potential disposal method is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][6] This must be performed by a licensed facility.
-
Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent). The rinsate should be collected as hazardous waste. The rinsed container can then be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill.[1]
Accidental Spill Response
-
Immediate Actions:
-
Evacuate all non-essential personnel from the spill area.[1]
-
Notify others in the vicinity and your supervisor.
-
If there is a fire or significant risk of fire, activate the fire alarm and evacuate the building.
-
-
Containment (for trained personnel only):
-
Cleanup and Disposal:
-
Carefully collect the absorbent material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[1]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Contact your institution's EHS office for guidance and to report the spill.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for safe handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
